Lactitol Monohydrate
描述
Structure
2D Structure
3D Structure of Parent
属性
IUPAC Name |
(2S,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h4-21H,1-3H2;1H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMBXZRLTPSWCR-XBLONOLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047028 | |
| Record name | D-Lactitol monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81025-04-9, 81025-03-8 | |
| Record name | Lactitol monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81025-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lactitol dihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81025-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lactitol monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081025049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Lactitol monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LACTITOL MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH2K6W1Y64 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Lactitol Monohydrate in the Management of Chronic Constipation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms by which lactitol monohydrate alleviates chronic constipation. By examining its osmotic effects, metabolic fate within the gut microbiome, and subsequent influence on intestinal motility and barrier function, this document offers a detailed resource for researchers and professionals in the field of gastroenterology and drug development.
Core Mechanism of Action: A Dual Approach
This compound, a non-absorbable sugar alcohol, exerts its laxative effect through a dual mechanism of action primarily centered in the colon. Unlike stimulant laxatives, lactitol's action is predominantly physiological, leveraging the natural processes of osmosis and bacterial fermentation.
Upon oral administration, lactitol passes through the small intestine largely unabsorbed and unmetabolized.[1][2][3] This is due to the absence of disaccharidases in the human small intestine capable of hydrolyzing it.[4] Upon reaching the colon, it is fermented by the resident microbiota, leading to a cascade of events that collectively alleviate constipation.[5]
The two primary mechanisms are:
-
Osmotic Effect: The unabsorbed lactitol molecules in the colon create a hyperosmotic environment, drawing water into the intestinal lumen. This influx of water softens the stool, increases its volume, and facilitates easier passage.
-
Fermentation and Production of Short-Chain Fatty Acids (SCFAs): Colonic bacteria metabolize lactitol into various byproducts, most notably short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. These SCFAs contribute to the laxative effect by lowering the colonic pH and stimulating peristalsis.
Diagram 1: Overview of Lactitol's Mechanism of Action
References
- 1. Efficacy and tolerance of lactitol supplementation for adult constipation: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and tolerance of lactitol supplementation for adult constipation: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Lactitol or lactulose in the treatment of chronic constipation: result of a systematic. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Physicochemical Properties of Lactitol Monohydrate for Research Applications
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core physicochemical properties of Lactitol Monohydrate, a sugar alcohol widely utilized in the pharmaceutical and food industries. This document is intended to serve as a resource for researchers and professionals involved in drug development and formulation, offering detailed data, experimental protocols, and visual representations of its mechanism of action and analytical workflows.
Core Physicochemical Properties
This compound (4-O-β-D-Galactopyranosyl-D-glucitol monohydrate) is a disaccharide sugar alcohol derived from the catalytic hydrogenation of lactose.[1] Its utility as a pharmaceutical excipient and a low-calorie sweetener stems from its unique combination of physical and chemical characteristics.[2][3]
General Characteristics
This compound is a white or almost white, odorless, crystalline powder with a mild sweet taste, approximately 30-40% as sweet as sucrose.[2][4] It is known for its good stability and non-hygroscopic nature under normal conditions.
Quantitative Physicochemical Data
The following tables summarize the key quantitative properties of this compound, compiled from various technical sources.
Table 1: Identification and Structural Properties
| Property | Value | References |
| Chemical Name | 4-O-β-D-Galactopyranosyl-D-glucitol monohydrate | |
| CAS Number | 81025-04-9 | |
| Molecular Formula | C₁₂H₂₄O₁₁·H₂O (or C₁₂H₂₆O₁₂) | |
| Molecular Weight | 362.33 g/mol | |
| Appearance | White or almost white, crystalline powder | |
| Specific Optical Rotation | +13.5° to +15.5° (anhydrous basis) | |
| Refractive Index | 1.634 |
Table 2: Thermal and Physical Properties
| Property | Value | References |
| Melting Point | 94-97 °C or 95-98 °C | |
| Boiling Point | 788.5 °C at 760 mmHg | |
| Density | 1.69 g/cm³ | |
| Water Content (Karl Fischer) | 4.5% to 5.5% |
Table 3: Solubility Profile
| Solvent | Solubility | References |
| Water | Very soluble / Highly soluble | |
| Ethanol (96%) | Slightly soluble | |
| Methylene Chloride | Practically insoluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble (72 mg/mL) |
Applications in Research and Drug Development
This compound's properties make it a versatile component in various applications:
-
Pharmaceutical Excipient: It is used as a filler or carrier in solid dosage forms like tablets and capsules. Its stability and low hygroscopicity are advantageous in manufacturing processes.
-
Osmotic Laxative: Medically, it is used to treat constipation. Its mechanism involves increasing water retention in the colon, which softens the stool and promotes bowel movements.
-
Prebiotic: Lactitol is not hydrolyzed or absorbed in the small intestine. In the colon, it is fermented by gut microbiota, promoting the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus. This fermentation produces short-chain fatty acids, contributing to gut health.
-
Low-Calorie Sweetener: In food and pharmaceutical formulations, it serves as a bulk sweetener suitable for diabetic patients due to its low glycemic index.
Experimental Protocols
The following are detailed methodologies for key experiments cited in pharmacopeial monographs (BP, USP/NF) for the quality control of this compound.
Identification by Infrared (IR) Absorption Spectrophotometry
-
Objective: To confirm the identity of the substance by comparing its infrared absorption spectrum with that of a reference standard.
-
Methodology:
-
Prepare a sample disc by intimately mixing the substance with potassium bromide (KBr) or another suitable alkali halide.
-
Record the transmission infrared spectrum of the sample over a suitable wavelength range.
-
Concurrently, record the spectrum of a reference standard of this compound prepared in the same manner.
-
Acceptance Criteria: The absorption maxima in the spectrum obtained with the sample correspond in position and relative intensity to those in the spectrum obtained with the reference standard.
-
Determination of Specific Optical Rotation
-
Objective: To measure the angle of rotation of plane-polarized light by a solution of the substance, which is a characteristic property.
-
Methodology:
-
Prepare a solution of the substance in carbon dioxide-free water at a specified concentration (e.g., 5.000 g diluted to 50.0 mL).
-
Use a calibrated polarimeter.
-
Measure the angle of rotation of the solution in a 1-dm tube at a specified temperature (e.g., 20°C) and wavelength (e.g., 589 nm, sodium D-line).
-
Calculate the specific optical rotation using the formula: [α] = (100 * α) / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/100 mL.
-
Acceptance Criteria: The specific optical rotation should be between +13.5° and +15.5° on an anhydrous basis.
-
Water Content Determination by Karl Fischer Titration
-
Objective: To quantify the amount of water present in the substance.
-
Methodology:
-
Use a Karl Fischer titrator.
-
Accurately weigh a specified amount of the substance (e.g., 0.30 g) and introduce it into the titration vessel containing a suitable solvent.
-
Titrate with the Karl Fischer reagent to the electrometric endpoint.
-
The water content is calculated from the volume of reagent consumed.
-
Acceptance Criteria: The water content should be between 4.5% and 5.5%.
-
Assay and Related Substances by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound and quantify any related substances.
-
Methodology:
-
Chromatographic System: A liquid chromatograph equipped with a refractive index detector and a column containing a suitable packing (e.g., packing L34). The column is maintained at an elevated temperature (e.g., 85 °C).
-
Mobile Phase: Use water.
-
Standard Preparation: Prepare a solution of USP Lactitol RS in water at a known concentration (e.g., 10.0 mg/mL).
-
Assay Preparation: Prepare a solution of the sample in water at a specified concentration (e.g., 1000 mg in a 100-mL volumetric flask).
-
Procedure: Inject equal volumes (e.g., 25 µL) of the Standard preparation and the Assay preparation into the chromatograph. Record the chromatograms and measure the peak responses.
-
Calculation: Calculate the quantity of C₁₂H₂₄O₁₁ in the portion of Lactitol taken by comparing the peak response from the Assay preparation with that from the Standard preparation.
-
Acceptance Criteria: The content should be between 98.0% and 101.0% of C₁₂H₂₄O₁₁, calculated on the anhydrous basis. The total of all related compounds should not be more than 1.5%.
-
Visualizations: Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and a typical analytical workflow.
Caption: Mechanism of this compound in the GI tract.
Caption: Quality control workflow for this compound.
References
The Metabolic Journey of Lactitol Monohydrate in the Human Gut: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactitol, a sugar alcohol derived from lactose, is a non-digestible carbohydrate that exerts its physiological effects primarily within the colon.[1] Upon ingestion, it bypasses enzymatic digestion in the upper gastrointestinal tract and becomes a substrate for fermentation by the resident gut microbiota.[2] This process of microbial breakdown yields a variety of metabolites, most notably short-chain fatty acids (SCFAs), which are pivotal in mediating the health benefits associated with lactitol consumption. These benefits include modulation of the gut microbial composition, promotion of a healthy gut environment, and potential systemic effects. This technical guide provides an in-depth exploration of the metabolic pathway of lactitol monohydrate in the human gut, detailing the microbial players, the enzymatic processes, the resulting metabolites, and their subsequent impact on host physiology. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of lactitol's mechanism of action.
Introduction
Lactitol (4-O-β-D-galactopyranosyl-D-glucitol) is a disaccharide sugar alcohol synthesized by the catalytic hydrogenation of lactose.[2] Due to its low caloric value and non-cariogenic properties, it is frequently utilized as a sugar substitute in various food products.[3] Beyond its role as a sweetener, lactitol is recognized for its prebiotic effects, selectively stimulating the growth and activity of beneficial gut bacteria.[4] This guide will elucidate the metabolic fate of this compound upon its arrival in the human colon, providing a detailed overview of its fermentation, the key microbial species involved, and the functional consequences of its metabolism.
The Metabolic Pathway of Lactitol in the Gut
The metabolism of lactitol is exclusively a function of the gut microbiota, as humans lack the necessary enzymes for its hydrolysis in the small intestine. The primary pathway involves the fermentation of lactitol by saccharolytic bacteria, leading to the production of SCFAs, gases (such as hydrogen, carbon dioxide, and methane), and lactate.
The initial and rate-limiting step in lactitol metabolism by many gut bacteria is its hydrolysis into galactose and sorbitol. This cleavage is catalyzed by the enzyme β-galactosidase , which is expressed by various gut commensals, including species of Bifidobacterium and Lactobacillus.
Following hydrolysis, galactose and sorbitol enter the central metabolic pathways of the fermenting bacteria, such as glycolysis and the pentose phosphate pathway, ultimately leading to the production of SCFAs. The principal SCFAs produced are acetate, propionate, and butyrate.
Quantitative Data on Lactitol Metabolism
The fermentation of lactitol leads to quantifiable changes in the gut environment, including shifts in microbial populations and the production of SCFAs.
Impact on Gut Microbiota Composition
Lactitol supplementation has been shown to significantly increase the abundance of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species.
| Study Population | Lactitol Dose | Duration | Key Microbial Changes | Reference |
| Constipated Patients | Not specified | 2 weeks | Increased abundance of Bifidobacterium (p=0.08); Significantly higher DNA copy numbers of Bifidobacterium (p=0.01) | |
| Liver Cirrhotic Patients | 15 g/day | 4 weeks | Increased abundance of Bifidobacterium longum, B. pseudocatenulatum, and Lactobacillus salivarius | |
| Healthy Adults | 10 g/day | 7 days | Significant increase in Bifidobacteria (P = 0.017) |
Production of Short-Chain Fatty Acids
The fermentation of lactitol results in the production of SCFAs, with acetate often being the most abundant, followed by propionate and butyrate.
| Study Model | Lactitol Concentration | Key SCFA Findings | Reference |
| In vitro fermentation (human fecal inoculum) | Not specified | Primarily produced acetate. | |
| Healthy Adults | 10 g/day for 7 days | Significant increases in propionic and butyric acids (P = 0.001) | |
| Liver Cirrhotic Patients | 15 g/day for 4 weeks | No significant increase in fecal SCFAs, potentially due to altered gut microbiota in this population. |
Experimental Protocols
In Vitro Fermentation of Lactitol
This protocol provides a general framework for assessing the fermentation of lactitol using a human fecal inoculum.
Materials:
-
Fresh human fecal samples from healthy donors.
-
Anaerobic dilution solution (e.g., phosphate-buffered saline with reducing agents).
-
Basal fermentation medium (e.g., containing peptone, yeast extract, salts, and a reducing agent).
-
This compound.
-
Anaerobic chamber or jars.
-
pH meter.
-
Gas chromatograph (GC) for SCFA analysis.
-
DNA extraction kits and reagents for 16S rRNA gene sequencing.
Procedure:
-
Fecal Inoculum Preparation: Homogenize fresh fecal samples in an anaerobic dilution solution to create a fecal slurry (e.g., 10-20% w/v).
-
Fermentation Setup: In an anaerobic environment, dispense the basal fermentation medium into sterile vessels. Add the lactitol solution to the desired concentration. Inoculate the medium with the fecal slurry.
-
Incubation: Incubate the fermentation vessels anaerobically at 37°C for a specified period (e.g., 24-48 hours).
-
Sampling and Analysis:
-
pH: Measure the pH of the fermentation broth at different time points.
-
SCFA Analysis: Centrifuge samples to remove bacterial cells. Acidify the supernatant and extract SCFAs. Analyze the concentrations of acetate, propionate, and butyrate using gas chromatography.
-
Microbiota Analysis: Extract total DNA from fermentation samples. Amplify the 16S rRNA gene using universal primers and perform high-throughput sequencing to determine the microbial community composition.
-
Human Clinical Trial Protocol
This outlines a representative design for a clinical trial investigating the effects of lactitol on the human gut microbiome.
Study Design: A randomized, double-blind, placebo-controlled crossover trial.
Participants: Healthy adult volunteers or a specific patient population (e.g., with constipation).
Intervention:
-
Run-in Period (e.g., 2 weeks): Participants follow a standardized diet.
-
Treatment Period (e.g., 4 weeks): Participants consume a daily dose of lactitol (e.g., 10-20 g) or a placebo.
-
Washout Period (e.g., 2 weeks): Participants resume the standardized diet.
-
Crossover: Participants switch to the other treatment arm for another 4 weeks.
Data Collection:
-
Fecal Samples: Collected at baseline and at the end of each treatment period for microbiota and SCFA analysis.
-
Symptom Diaries: Participants record gastrointestinal symptoms throughout the study.
Analyses:
-
Microbiota: 16S rRNA gene sequencing of fecal DNA to assess changes in microbial community structure.
-
Metabolites: Quantification of fecal SCFAs.
-
Clinical Outcomes: Assessment of changes in bowel habits and other relevant clinical endpoints.
Signaling Pathways Modulated by Lactitol Metabolites
The SCFAs produced from lactitol fermentation are not merely metabolic byproducts; they are potent signaling molecules that interact with host cells, primarily colonocytes, and can enter the systemic circulation to influence distant organs.
G-protein Coupled Receptor (GPCR) Signaling
Acetate, propionate, and butyrate are ligands for specific G-protein coupled receptors, namely Free Fatty Acid Receptor 2 (FFAR2 or GPR43) and Free Fatty Acid Receptor 3 (FFAR3 or GPR41).
Activation of these receptors on intestinal epithelial and immune cells can lead to:
-
Hormone Secretion: Stimulation of gut hormone release, such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are involved in appetite regulation and glucose homeostasis.
-
Anti-inflammatory Effects: Modulation of immune cell function, leading to a reduction in pro-inflammatory cytokine production.
Histone Deacetylase (HDAC) Inhibition
Butyrate, in particular, is a potent inhibitor of histone deacetylases (HDACs). By preventing the removal of acetyl groups from histones, butyrate promotes a more open chromatin structure, leading to changes in gene expression. This mechanism is crucial for:
-
Cell Cycle Arrest and Apoptosis: In cancer cells, butyrate-induced HDAC inhibition can lead to the expression of genes that halt cell proliferation and induce programmed cell death.
-
Intestinal Barrier Function: Butyrate can enhance the expression of tight junction proteins, thereby strengthening the intestinal barrier.
Conclusion
The metabolic pathway of this compound in the human gut is a clear example of the intricate interplay between diet, microbiota, and host health. Its journey from an unabsorbed sugar alcohol to a substrate for microbial fermentation results in the production of beneficial metabolites, primarily SCFAs. These molecules, in turn, modulate the gut environment and activate host signaling pathways that contribute to improved gut health and potentially systemic well-being. A thorough understanding of this metabolic pathway is essential for researchers and drug development professionals aiming to harness the therapeutic potential of prebiotics like lactitol for a range of health applications.
References
- 1. Lactitol Supplementation Modulates Intestinal Microbiome in Liver Cirrhotic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 4. Beneficial effects of lactitol on the composition of gut microbiota in constipated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Osmotic Effects of Lactitol Monohydrate Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro osmotic effects of Lactitol Monohydrate solutions. The content is tailored for researchers and professionals in drug development, offering quantitative data, detailed experimental protocols, and visualizations of relevant workflows and pathways.
Introduction to this compound and its Osmotic Properties
Lactitol, a sugar alcohol derived from the hydrogenation of lactose, is utilized in various applications, including as a sugar substitute and an osmotic laxative.[1] Its efficacy as a laxative is attributed to its ability to create a hyperosmotic environment in the gastrointestinal tract.[2] In in vitro settings, understanding the osmotic characteristics of this compound solutions is crucial for designing experiments related to cell culture, drug formulation, and toxicology. Hyperosmotic stress induced by non-metabolizable solutes like sugar alcohols can significantly impact cellular processes.[3][4][5]
Quantitative Osmotic Data
Molecular Weight of Lactitol: 344.31 g/mol Molecular Weight of this compound: 362.33 g/mol
For a non-ionic substance like this compound, the theoretical osmolarity can be calculated using the following formula:
Osmolarity (Osm/L) = Molarity (mol/L)
And can be converted to osmolality (mOsm/kg) for dilute aqueous solutions, where 1 L of water is approximately 1 kg.
Below is a table of calculated theoretical osmolality for various concentrations of this compound solutions. For comparison, experimentally measured osmolality data for Glucose and Sucrose solutions are also provided.
| Concentration ( g/100 mL) | Molarity (mol/L) | Calculated Theoretical Osmolality (mOsm/kg) | Measured Osmolality of Glucose (mOsm/kg) | Measured Osmolality of Sucrose (mOsm/kg) |
| 1 | 0.0276 | 27.6 | 58 | 31 |
| 2 | 0.0552 | 55.2 | 115 | 62 |
| 5 | 0.1380 | 138.0 | 289 | 160 |
| 10 | 0.2760 | 276.0 | 622 | 344 |
| 20 | 0.5520 | 552.0 | 1360 | 796 |
Note: The calculated values assume ideal solution behavior. In practice, the measured osmolality may deviate from the theoretical value due to molecular interactions.
Experimental Protocols
Preparation of this compound Solutions
This protocol outlines the steps for preparing this compound solutions for in vitro experiments.
-
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water
-
Appropriate sterile glassware (volumetric flasks, beakers)
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
Determine the desired final concentration of the this compound solution.
-
Calculate the required mass of this compound powder using its molecular weight (362.33 g/mol ).
-
Accurately weigh the calculated mass of this compound powder using an analytical balance.
-
Transfer the powder to a sterile volumetric flask of the appropriate size.
-
Add a portion of the sterile water to the flask and dissolve the powder using a magnetic stirrer.
-
Once fully dissolved, add sterile water to the calibration mark of the volumetric flask.
-
For cell culture applications, sterilize the solution by passing it through a 0.22 µm filter into a sterile container.
-
Store the prepared solution at the appropriate temperature (typically 2-8°C) until use.
-
Measurement of Osmolality
The freezing point depression method is a standard technique for measuring the osmolality of aqueous solutions.
-
Apparatus:
-
Freezing point osmometer
-
-
Procedure:
-
Calibrate the osmometer according to the manufacturer's instructions using standard calibration solutions.
-
Ensure the sample of the this compound solution is at room temperature.
-
Pipette the required volume of the sample into the sample tube provided with the osmometer.
-
Place the sample tube into the osmometer's measurement chamber.
-
Initiate the measurement cycle. The instrument will supercool the sample and then induce freezing. The freezing point depression is measured and converted to an osmolality value (in mOsm/kg).
-
Record the osmolality reading.
-
Perform measurements in triplicate for each solution to ensure accuracy and reproducibility.
-
In Vitro Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. This protocol is adapted for evaluating the effects of hyperosmotic stress induced by this compound solutions.
-
Materials:
-
Cell line of interest (e.g., HEK-293, Caco-2)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound solutions of various concentrations
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
-
-
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Remove the culture medium and replace it with fresh medium containing different concentrations of this compound. Include a control group with medium only.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the medium containing this compound.
-
Add MTT solution (diluted in medium) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate cell viability as a percentage of the control group.
-
Visualizations
Experimental Workflow for Osmolality Measurement
Workflow for Osmolality Measurement
Workflow for In Vitro Cell Viability (MTT) Assay
References
- 1. Lactitol | C12H24O11 | CID 157355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Hyperosmotic stress induces cell-dependent aggregation of α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Roles of Sugar Alcohols in Osmotic Stress Adaptation. Replacement of Glycerol by Mannitol and Sorbitol in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Lactitol Monohydrate on Short-Chain Fatty Acid Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactitol monohydrate, a sugar alcohol derived from lactose, is recognized for its utility as a sugar substitute and its emerging role as a prebiotic agent. Its limited digestion and absorption in the upper gastrointestinal tract allow it to reach the colon largely intact, where it is fermented by the resident microbiota. This fermentation process leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, which are pivotal in maintaining gut homeostasis and have systemic physiological effects. This technical guide provides an in-depth analysis of the impact of this compound on SCFA production, detailing quantitative data from various studies, the experimental protocols used for their measurement, and the signaling pathways through which these SCFAs exert their biological functions.
Quantitative Data on SCFA Production
The fermentation of this compound by the gut microbiota consistently leads to an increase in the production of SCFAs. The specific profile of SCFAs can vary depending on the study model (in vivo human, in vivo animal, or in vitro fermentation) and the composition of the gut microbiota.
Table 1: Effect of this compound on Fecal SCFA Concentrations in Humans
| Study | Dosage | Duration | Acetate Change | Propionate Change | Butyrate Change | Reference |
| Finney et al., 2007 | 10 g/day | 7 days | Not specified | Significant increase (P=0.001) | Significant increase (P=0.001) | [1][2] |
| Unnamed Study in Cirrhotic Patients, 2021 | Not specified | 4 weeks | No significant change | Decrease | Decrease | [3][4] |
Note: The study in cirrhotic patients presents a different outcome, potentially due to the underlying disease state and altered gut microbiota.
Table 2: In Vitro Fermentation of this compound and SCFA Production
| Study | Model | Acetate Concentration (mM) | Propionate Concentration (mM) | Butyrate Concentration (mM) | Reference |
| Yue et al., 2021 | EnteroMix semi-continuous model | ~101 (p < 0.05) | Not specified | Increased, but less than acetate | [5] |
Table 3: Effect of this compound on Cecal SCFA Content in Rats
| Study | Dosage | Acetic Acid Change | Propionic Acid Change | Butyric Acid Change | Valeric Acid Change | Total SCFA Change | Reference |
| Jang et al., 2024 | 500 mg/kg | Significant increase | Significant increase | Significant increase | Significant increase (p < 0.05) | Significant increase (p < 0.05) | |
| Jang et al., 2024 | 800 mg/kg | Significant increase | Significant increase | Significant increase | Significant increase | Significant increase |
Experimental Protocols
The quantification of SCFAs from biological samples is a critical step in evaluating the impact of this compound. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) or a flame ionization detector (FID) is a commonly employed and robust method.
Protocol: Fecal Short-Chain Fatty Acid Analysis by Gas Chromatography
This protocol is a synthesis of methodologies described in the literature for the analysis of SCFAs in fecal samples.
1. Sample Preparation:
-
A known weight of fecal sample (typically 0.5-1.0 g) is homogenized in a specific volume of a suitable buffer or distilled water.
-
The homogenate is then acidified, often with hydrochloric acid or formic acid, to protonate the SCFAs, making them more volatile.
-
An internal standard (e.g., 2-ethylbutyric acid or heptanoic acid) is added to each sample to correct for variations in extraction efficiency and injection volume.
2. Extraction:
-
The acidified homogenate is subjected to a liquid-liquid extraction with a solvent such as diethyl ether or a mixture of solvents. This step isolates the SCFAs from the aqueous phase.
-
The mixture is vortexed and then centrifuged to separate the organic and aqueous layers.
-
The organic layer containing the SCFAs is carefully collected.
3. Derivatization (Optional but common for enhancing volatility and detection):
-
The extracted SCFAs can be derivatized to form more volatile esters. This is often achieved by reacting the extract with a derivatizing agent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or by esterification with an alcohol in the presence of an acid catalyst.
4. Gas Chromatography Analysis:
-
Injection: A small volume (typically 1 µL) of the final extract is injected into the GC.
-
Column: A capillary column with a polar stationary phase (e.g., a wax-type column like a DB-FATWAX or similar) is used to separate the different SCFAs.
-
Temperature Program: The oven temperature is programmed to start at a lower temperature and gradually increase to a higher temperature to ensure the separation of SCFAs with different boiling points. A typical program might start at 100°C, ramp up to 200°C, and then hold for a few minutes.
-
Detection: The separated SCFAs are detected by either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
FID: Provides a signal proportional to the amount of carbon atoms in the analyte.
-
MS: Provides mass spectral data that can be used for positive identification of each SCFA and for quantification.
-
5. Quantification:
-
A calibration curve is generated using standard solutions of known concentrations of acetate, propionate, butyrate, and other relevant SCFAs.
-
The peak areas of the SCFAs in the samples are compared to the calibration curve to determine their concentrations. The internal standard is used to normalize the results.
Signaling Pathways and Mechanisms of Action
The SCFAs produced from this compound fermentation exert their physiological effects through various signaling pathways. These include acting as signaling molecules by binding to G-protein coupled receptors (GPCRs) and as inhibitors of histone deacetylases (HDACs).
Metabolic Pathway of Lactitol to Short-Chain Fatty Acids
References
- 1. Effects of low doses of lactitol on faecal microflora, pH, short chain fatty acids and gastrointestinal symptomology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lactitol Supplementation Modulates Intestinal Microbiome in Liver Cirrhotic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactitol Supplementation Modulates Intestinal Microbiome in Liver Cirrhotic Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Preclinical Research on Lactitol Monohydrate for Hepatic Encephalopathy: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Hepatic encephalopathy (HE) remains a significant complication of advanced liver disease, primarily attributed to the accumulation of gut-derived neurotoxins, most notably ammonia. Lactitol monohydrate, a non-absorbable disaccharide, has emerged as a promising therapeutic agent. This technical guide provides an in-depth overview of the preclinical research supporting the use of lactitol for HE. We delve into its mechanism of action, summarize key quantitative data from animal studies, provide detailed experimental protocols for preclinical evaluation, and visualize the core signaling pathways involved. The evidence presented herein underscores the potential of lactitol as a modulator of the gut-liver-brain axis in the management of HE.
Mechanism of Action
Lactitol is not hydrolyzed or absorbed in the small intestine, allowing it to reach the colon intact. There, it is fermented by gut microbiota into short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[1][2] This fermentation process is central to lactitol's therapeutic effects in HE, which are mediated through several interconnected mechanisms:
-
Reduction of Colonic pH: The production of SCFAs leads to a significant decrease in the pH of the colonic contents.[3] This acidic environment favors the conversion of ammonia (NH3), which can readily cross biological membranes, into its ionized form, ammonium (NH4+). Ammonium is unable to be absorbed into the bloodstream and is subsequently excreted in the feces, thereby reducing the systemic ammonia load.[4]
-
Modulation of Gut Microbiota: Lactitol promotes the growth of beneficial bacteria, such as Bifidobacterium and Lactobacillus, while reducing the abundance of urease-producing, ammoniagenic bacteria like Bacteroides and Clostridium.[5] This shift in the gut microbial composition further contributes to the reduction of ammonia production in the colon.
-
Cathartic Effect: Lactitol acts as an osmotic laxative, increasing the water content in the colon and promoting bowel movements. This accelerated intestinal transit time reduces the time available for the production and absorption of ammonia and other gut-derived toxins.
-
SCFA-Mediated Signaling: The SCFAs produced from lactitol fermentation are not merely byproducts but active signaling molecules that contribute to gut health and communicate with distant organs via the gut-brain axis. They exert their effects through two primary mechanisms:
-
G-Protein-Coupled Receptor (GPCR) Activation: SCFAs act as ligands for GPCRs such as GPR41, GPR43, and GPR109a, which are expressed on various cell types, including intestinal epithelial cells and immune cells. Activation of these receptors can modulate inflammatory responses and gut barrier function.
-
Histone Deacetylase (HDAC) Inhibition: Butyrate, in particular, is a potent inhibitor of HDACs. By inhibiting HDACs, butyrate can modulate gene expression, leading to anti-inflammatory and neuroprotective effects.
-
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound in animal models of hepatic encephalopathy.
Table 1: Effect of Lactitol on Ammonia Levels and Cecal pH in Portacaval Shunted Rats
| Parameter | Control Group | Lactitol Group (3 g/kg/day) | Lactitol Group (10 g/kg/day) | Percentage Change vs. Control | Reference |
| Portal Blood Ammonium (µg/dL) | ~150 | ~109 | ~85 | ↓ 27.3% - 43.2% | |
| Cecal Ammonia Content (µmol/g) | ~1.8 | ~0.9 | ~0.75 | ↓ 49.2% - 57.6% | |
| Cecal pH | 6.52 | 5.92 | 5.54 | ↓ 9.2% - 15.0% |
Table 2: Effect of Lactitol on Intestinal Transit Time in Rats
| Parameter | Control Group | Lactitol Group (1 g/kg) | Lactitol Group (3 g/kg) | Percentage Change vs. Control | Reference |
| Small Intestinal Transit (%) | Baseline | Increased by 12% | Increased by 13% | ↑ 12% - 13% | |
| Colonic Transit (%) | Baseline | Not Tested | Increased by 29.5% | ↑ 29.5% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are protocols for key experiments in the study of lactitol for hepatic encephalopathy.
Portacaval Shunt (PCS) Rat Model of Hepatic Encephalopathy
This surgical model creates a portosystemic shunt, diverting portal blood flow from the liver to the systemic circulation, which mimics the chronic hyperammonemia seen in HE.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical microscope
-
Microsurgical instruments
-
7-0 or 8-0 non-absorbable suture
Procedure:
-
Anesthetize the rat and perform a midline laparotomy to expose the abdominal viscera.
-
Gently retract the intestines to visualize the portal vein and the inferior vena cava (IVC).
-
Carefully dissect the portal vein from the surrounding connective tissue, from its bifurcation to the liver hilum.
-
Dissect the IVC between the renal veins and the liver.
-
Place temporary ligatures on the portal vein near the liver and on the IVC above and below the intended anastomosis site.
-
Perform an end-to-side anastomosis between the transected portal vein and the IVC using microsurgical techniques and fine sutures.
-
Remove the temporary ligatures to allow portal blood to flow directly into the IVC.
-
Close the abdominal wall in layers.
-
Provide post-operative care, including analgesics and monitoring for recovery.
Administration of this compound
Materials:
-
This compound powder
-
Distilled water
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare a solution of this compound in distilled water to the desired concentration (e.g., for a 10 g/kg dose in a 250g rat, dissolve 2.5g of lactitol in a suitable volume for oral gavage, typically 1-2 ml).
-
Administer the lactitol solution to the rats via oral gavage.
-
A typical preclinical study protocol involves twice-daily administration for a period of 7 to 14 days.
Measurement of Blood Ammonia
Materials:
-
Blood collection tubes (e.g., containing EDTA or lithium heparin, pre-chilled)
-
Centrifuge
-
Ammonia assay kit (e.g., glutamate dehydrogenase-based)
-
Spectrophotometer
Procedure:
-
Collect blood samples from the rats (e.g., from the portal vein or tail vein) into pre-chilled tubes.
-
Immediately place the blood samples on ice to prevent artefactual ammonia production.
-
Centrifuge the blood at 4°C to separate the plasma within 15 minutes of collection.
-
Analyze the plasma for ammonia concentration using a commercial assay kit according to the manufacturer's instructions. The principle often involves the reductive amination of α-ketoglutarate to glutamate in the presence of glutamate dehydrogenase and NADH, where the decrease in NADH is measured spectrophotometrically.
Measurement of Cecal pH
Materials:
-
pH meter with a microelectrode
-
Dissection tools
Procedure:
-
At the end of the study period, euthanize the rats.
-
Perform a laparotomy and expose the cecum.
-
Carefully collect the cecal contents.
-
Immediately measure the pH of the cecal contents using a calibrated pH meter with a microelectrode. To ensure accuracy with a small sample volume, minimal water may be added to facilitate the measurement.
Gut Microbiota Analysis (16S rRNA Sequencing)
Materials:
-
Fecal sample collection tubes
-
DNA extraction kit
-
PCR reagents and primers for the 16S rRNA gene (e.g., targeting the V3-V4 region)
-
Next-generation sequencing platform
Procedure:
-
Collect fecal samples from the rats and immediately freeze them at -80°C.
-
Extract microbial DNA from the fecal samples using a commercially available DNA extraction kit.
-
Amplify the variable regions of the 16S rRNA gene using PCR with universal primers.
-
Purify the PCR products and prepare a sequencing library.
-
Sequence the libraries on a next-generation sequencing platform.
-
Analyze the sequencing data using bioinformatics pipelines (e.g., QIIME 2, DADA2) to determine the taxonomic composition and relative abundance of different bacterial taxa.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key mechanisms and workflows described in this guide.
Caption: Overall mechanism of Lactitol in reducing ammonia neurotoxicity.
Caption: SCFA signaling through G-protein-coupled receptors.
Caption: Butyrate's role in HDAC inhibition and neuroprotection.
Caption: A typical workflow for preclinical evaluation of Lactitol.
Conclusion
Preclinical research provides a strong rationale for the clinical use of this compound in the management of hepatic encephalopathy. Its multifaceted mechanism of action, centered on the modulation of the gut environment and the production of beneficial SCFAs, effectively reduces systemic ammonia levels. The detailed experimental protocols and signaling pathways outlined in this guide offer a framework for further research and development in this area. Future preclinical studies could further elucidate the specific roles of different SCFAs and their downstream signaling targets in the context of HE, potentially leading to the development of more targeted and effective therapies.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Why do we use Lactulose and Rifaximin for Hepatic Encephalopathy? | AASLD [aasld.org]
- 5. Recovery from Liver Failure and Fibrosis in a Rat Portacaval Anastomosis Model after Neurointermediate Pituitary Lobectomy - PMC [pmc.ncbi.nlm.nih.gov]
Lactitol Monohydrate as a non-absorbable disaccharide in animal models
An In-depth Technical Guide to Lactitol Monohydrate as a Non-absorbable Disaccharide in Animal Models
This technical guide provides a comprehensive overview of the use of this compound, a non-absorbable disaccharide, in various animal models. It details the experimental protocols, summarizes quantitative data, and visualizes the key mechanisms of action, offering valuable insights for researchers in pharmacology, gastroenterology, and neurology.
Core Concepts and Mechanism of Action
Lactitol is a sugar alcohol derived from lactose.[1][2] As a non-absorbable disaccharide, it is not hydrolyzed or absorbed in the small intestine.[1] Its primary mechanisms of action in animal models are twofold:
-
Osmotic Laxative Effect: In the small intestine, lactitol exerts an osmotic effect, drawing water into the intestinal lumen. This increases the volume of intestinal contents, softens the stool, and stimulates peristalsis, leading to a laxative effect.[3][4]
-
Gut Microbiota-Mediated Effects: Upon reaching the large intestine, lactitol is fermented by the gut microbiota into short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, along with gases. This fermentation process leads to a decrease in colonic pH. The production of SCFAs and the acidification of the colon are crucial for its therapeutic effects, particularly in models of hepatic encephalopathy.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying lactitol in animal models.
References
The Role of Lactitol Monohydrate as a Prebiotic Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactitol monohydrate, a sugar alcohol derived from lactose, is increasingly recognized for its significant prebiotic properties. This technical guide provides a comprehensive overview of the mechanisms, efficacy, and experimental validation of lactitol as a modulator of the gut microbiota. By resisting digestion in the upper gastrointestinal tract, lactitol becomes a fermentable substrate for colonic bacteria, leading to the selective stimulation of beneficial microorganisms, particularly Bifidobacterium and Lactobacillus species. This fermentation process results in the production of short-chain fatty acids (SCFAs), such as butyrate, propionate, and acetate, which play a crucial role in maintaining gut homeostasis, providing energy for colonocytes, and exerting anti-inflammatory effects. This document details the experimental protocols for assessing the prebiotic activity of lactitol, presents quantitative data from human clinical trials in clearly structured tables, and visualizes key metabolic pathways and experimental workflows using Graphviz diagrams.
Introduction
The human gut microbiome, a complex ecosystem of microorganisms, plays a pivotal role in health and disease. Prebiotics are non-digestible food ingredients that beneficially affect the host by selectively stimulating the growth and/or activity of one or a limited number of bacteria in the colon, thus improving host health. Lactitol (4-O-β-D-galactopyranosyl-D-glucitol), a disaccharide sugar alcohol, has emerged as a promising prebiotic agent.[1] Its stability in the upper gastrointestinal tract allows it to reach the colon intact, where it is metabolized by the resident microbiota.[2] This guide delves into the scientific evidence supporting the prebiotic role of this compound, offering a technical resource for researchers and professionals in the field.
Mechanism of Action
Lactitol's prebiotic effect is a direct consequence of its indigestibility by human enzymes in the small intestine.[2] Upon reaching the large intestine, it becomes a substrate for saccharolytic bacteria. This fermentation process leads to two primary outcomes:
-
Modulation of Gut Microbiota Composition: Lactitol selectively promotes the proliferation of beneficial bacteria. Numerous studies have demonstrated a significant increase in the populations of Bifidobacterium and Lactobacillus following lactitol consumption.[3][4] This shift in the microbial landscape contributes to a healthier gut environment.
-
Production of Short-Chain Fatty Acids (SCFAs): The fermentation of lactitol results in the production of SCFAs, primarily acetate, propionate, and butyrate. These organic acids have multifaceted benefits:
-
Lowering of Colonic pH: The increase in SCFA concentration leads to a reduction in the luminal pH of the colon. This acidic environment is less favorable for the growth of pathogenic bacteria.
-
Energy Source for Colonocytes: Butyrate, in particular, is the preferred energy source for the epithelial cells lining the colon, promoting their health and integrity.
-
Systemic Effects: SCFAs are absorbed into the bloodstream and can influence systemic processes, including immune modulation and metabolic regulation.
-
The overall mechanism can be visualized as a cascade of events initiated by the ingestion of lactitol.
Quantitative Data from Human Studies
The prebiotic effects of lactitol have been substantiated in numerous human clinical trials. The following tables summarize the quantitative outcomes from key studies, focusing on changes in gut microbiota, fecal pH, and SCFA concentrations.
Table 1: Effect of Lactitol Supplementation on Gut Microbiota
| Study Population | Lactitol Dose | Duration | Change in Bifidobacterium | Change in Lactobacillus | Citation(s) |
| Healthy Adults | 10 g/day | 7 days | Significant increase (P = 0.017) | No significant change | |
| Constipated Patients | Not specified | 2 weeks | Significant increase in DNA copy numbers (1.39 × 10¹⁰ vs 2.74 × 10⁹ copies/μL, P = 0.01) | Not specified | |
| Liver Cirrhosis Patients | Not specified | 4 weeks | Increase in B. longum and B. pseudocatenulatum | Increase in L. salivarius |
Table 2: Effect of Lactitol Supplementation on Fecal pH and SCFA Concentrations
| Study Population | Lactitol Dose | Duration | Change in Fecal pH | Change in Propionate | Change in Butyrate | Citation(s) |
| Healthy Adults | 10 g/day | 7 days | Significant decrease (P = 0.02) | Significant increase (P = 0.001) | Significant increase (P = 0.001) | |
| Liver Cirrhosis Patients | Not specified | 10 days | Decrease | Not specified | Not specified | |
| Healthy Volunteers | 20 g/day | Not specified | Decrease | Global increase in SCFAs | Global increase in SCFAs |
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key experiments cited in the evaluation of lactitol's prebiotic potential.
Analysis of Gut Microbiota Composition by 16S rRNA Gene Sequencing
This protocol outlines a typical workflow for analyzing changes in the gut microbiota following lactitol intervention.
Methodology:
-
Fecal Sample Collection: Fecal samples are collected from subjects before and after the lactitol intervention period and immediately stored at -80°C to preserve microbial DNA.
-
DNA Extraction: Total genomic DNA is extracted from fecal samples using a commercially available kit, such as the QIAamp DNA Stool Mini Kit (Qiagen), following the manufacturer's instructions with a bead-beating step to ensure efficient lysis of bacterial cells.
-
PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using universal primers (e.g., 341F and 806R) flanked by Illumina adapter sequences.
-
Library Preparation and Sequencing: The PCR products are purified, quantified, and pooled. The pooled library is then sequenced on an Illumina MiSeq platform using a 2x300 bp paired-end run.
-
Bioinformatic Analysis: The raw sequencing reads are processed using a pipeline such as QIIME 2. This includes quality filtering, denoising (e.g., with DADA2), merging of paired-end reads, and chimera removal to generate amplicon sequence variants (ASVs). Taxonomic classification of ASVs is performed against a reference database like SILVA or Greengenes. Alpha and beta diversity analyses are conducted to assess changes in microbial community structure.
Quantification of Fecal Short-Chain Fatty Acids by Gas Chromatography
This protocol describes the quantification of SCFAs in fecal samples.
Methodology:
-
Sample Preparation: Fecal samples are homogenized, and a known amount is acidified (e.g., with hydrochloric acid) to protonate the SCFAs.
-
Extraction: SCFAs are extracted from the acidified fecal slurry using an organic solvent such as diethyl ether or methyl tert-butyl ether, often with an internal standard (e.g., 2-ethylbutyric acid) for accurate quantification.
-
Derivatization (Optional but Recommended): To improve volatility and chromatographic separation, the extracted SCFAs can be derivatized to form esters (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA).
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extracted (and derivatized) samples are injected into a gas chromatograph equipped with a capillary column suitable for SCFA analysis (e.g., a DB-FFAP column). The GC is coupled to a mass spectrometer for detection and quantification.
-
Quantification: The concentration of each SCFA is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve generated from solutions of known SCFA concentrations.
Signaling Pathways
The butyrate produced from lactitol fermentation plays a significant role in regulating cellular processes within the colon. One of its key mechanisms of action is the inhibition of histone deacetylases (HDACs).
By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which alters chromatin structure and the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. This epigenetic modification is a key mechanism underlying the anti-proliferative and anti-inflammatory effects of butyrate in the colon.
Conclusion
This compound exhibits robust prebiotic activity, characterized by the selective stimulation of beneficial gut bacteria and the production of health-promoting short-chain fatty acids. The evidence from human clinical trials consistently demonstrates its efficacy in modulating the gut microbiome and its metabolic output. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and validation of lactitol's prebiotic effects. For researchers, scientists, and drug development professionals, lactitol represents a promising ingredient for the development of functional foods and therapeutic interventions aimed at improving gut health.
References
Early-Phase Clinical Studies of Lactitol Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core findings from early-phase clinical studies of Lactitol Monohydrate. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the compound's pharmacokinetics, pharmacodynamics, safety profile, and mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations.
Introduction
Lactitol, a sugar alcohol derived from lactose, is an osmotic laxative.[1][2] Its primary clinical application is in the treatment of constipation and as an adjunct in the management of hepatic encephalopathy. Early-phase clinical studies have been crucial in elucidating its pharmacological profile and establishing a foundation for its therapeutic use. This guide will synthesize the data from these foundational studies.
Pharmacokinetics and Metabolism
Lactitol is characterized by minimal systemic absorption following oral administration. The vast majority of the ingested dose is not absorbed in the small intestine and passes into the colon, where it is metabolized by the gut microbiota.
Experimental Protocol: Pharmacokinetic Analysis in Healthy Volunteers
A study investigating the pharmacokinetic profile of this compound involved the oral administration of a 20-gram dose to healthy subjects under fed conditions. Blood samples were collected at predetermined intervals to measure plasma concentrations of lactitol. While specific assay details for lactitol are not extensively published in the clinical trial literature, the quantification of similar non-absorbable sugars in biological matrices is typically performed using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods. These methods offer high selectivity and sensitivity for the detection and quantification of the analyte in complex biological fluids like plasma and urine.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Parameter | Mean Value (± SD) |
| Tmax (hours) | 3.6 (± 1.2) |
| Cmax (ng/mL) | 776 (± 253) |
| AUC (ng*hr/mL) | 6,019 (± 1,771) |
| Half-life (hours) | 2.4 |
| Data sourced from a study involving a 20g oral dose in healthy subjects. |
Safety and Tolerability
Early-phase clinical trials, including dose-ranging and safety studies, have established the safety profile of this compound.
Experimental Protocol: Dose-Response and Laxative Threshold Study
A prospective open trial was conducted in 15 women with chronic constipation to determine the laxative action and minimal effective dose of lactitol. The study involved the administration of increasing doses to establish the dose-response curve. The laxative threshold was determined in a separate double-blind, randomized, cross-over study with 21 normal subjects by administering increasing amounts of lactitol until the development of diarrhea or other gastrointestinal side effects.
Table 2: Safety and Tolerability of this compound
| Study Type | Population | Key Findings |
| Dose-Response Study | 15 women with chronic constipation | The minimal effective dose (ED50) was established at 0.25 g/kg/day.[3] Side effects were generally minor and included flatulence, rumblings, and less frequently, abdominal cramps or nausea.[3] |
| Laxative Threshold Study | 21 healthy volunteers | A daily dose of 40g was well-tolerated.[4] The laxative threshold was found to be approximately 74 g/day . |
| Systematic Review & Meta-analysis | 663 patients with constipation | Approximately one-third of patients experienced an adverse event, which was generally mild. Only 5% of patients discontinued treatment due to side effects. |
Clinical Efficacy
The primary therapeutic effect of this compound is its laxative action. Early-phase studies have quantified its efficacy in treating constipation.
Experimental Protocol: Efficacy Assessment in Constipation
A meta-analysis of eleven studies, including randomized controlled trials, assessed the efficacy of lactitol in adults with constipation. The primary endpoints were the change in stool frequency per week and stool consistency. Data was extracted from studies with treatment durations ranging from 7 to 156 days, with a median starting dose of 20g per day.
Table 3: Efficacy of this compound in the Treatment of Constipation
| Efficacy Outcome | Result |
| Increase in Weekly Stool Frequency (vs. Baseline) | 3.8 stools per week |
| Improvement in Stool Consistency (Standardized Mean Difference vs. Baseline) | 1.04 |
| Increase in Weekly Stool Frequency (vs. Placebo) | ~2.5 stools per week |
| Improvement in Stool Consistency (vs. Placebo) | ~0.5 points on a 4-point scale |
Mechanism of Action and Pharmacodynamics
This compound exerts its primary effect in the colon through an osmotic mechanism and modulation of the gut microbiota.
Osmotic Effect
Once in the colon, lactitol is fermented by the gut microbiota into short-chain fatty acids (SCFAs), such as butyrate, propionate, and acetate. This process increases the osmotic pressure within the colonic lumen, drawing water into the intestines. The increased water content softens the stool and increases its volume, which in turn stimulates colonic peristalsis and facilitates defecation.
Modulation of Gut Microbiota
Clinical studies have demonstrated that lactitol supplementation leads to significant changes in the composition of the gut microbiota.
Experimental Protocol: Gut Microbiota Analysis
In a study involving 29 patients with chronic constipation, fecal samples were collected before and after a 2-week oral administration of lactitol. The composition of the gut microbiota was analyzed using 16S rRNA gene sequencing. Real-time polymerase chain reaction (PCR) was used to quantify the DNA copy numbers of specific bacterial genera. While the specific primers and sequencing platform can vary, a common approach involves amplifying a hypervariable region of the 16S rRNA gene (e.g., V3-V4), followed by high-throughput sequencing. The resulting sequences are then clustered into operational taxonomic units (OTUs) and assigned to a taxonomic lineage.
Table 4: Effect of this compound on Gut Microbiota
| Bacterial Genus | Change after Lactitol Treatment |
| Bifidobacterium | Significant increase in abundance. |
| Lactobacillus | Increase in abundance. |
| Data from a study in constipated patients. |
The increase in beneficial bacteria like Bifidobacterium suggests a prebiotic effect of lactitol, which may contribute to its therapeutic benefits beyond the osmotic laxative effect.
Visualizations
Proposed Mechanism of Action in the Colon
Caption: Mechanism of this compound in the colon.
Experimental Workflow for a Phase 1, Dose-Escalation Study
Caption: Typical workflow for a Phase 1 dose-escalation study.
Conclusion
Early-phase clinical studies have consistently demonstrated that this compound is a minimally absorbed, well-tolerated osmotic laxative with a predictable dose-response relationship. Its mechanism of action is primarily localized to the colon, where it increases stool water content and modulates the gut microbiota, leading to an increase in beneficial bacteria. The data summarized in this guide provide a solid foundation for further research and clinical development of this compound for relevant therapeutic indications.
References
- 1. Influence of Lactitol and Psyllium on Bowel Function in Constipated Indian Volunteers: A Randomized, Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Lactitol and Psyllium on Bowel Function in Constipated Indian Volunteers: A Randomized, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Efficacy and tolerance of lactitol supplementation for adult constipation: a systematic review and meta-analysis | Semantic Scholar [semanticscholar.org]
- 4. Lactitol, a new hydrogenated lactose derivative: intestinal absorption and laxative threshold in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Lactitol Monohydrate Using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
Abstract
This application note details a robust and accurate method for the quantification of Lactitol Monohydrate in bulk drug substances or finished pharmaceutical products using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID). The described protocol provides a clear and reproducible methodology suitable for quality control and research environments.
Introduction
Lactitol is a sugar alcohol used as a sugar substitute in various food products and as an osmotic laxative in pharmaceutical formulations. Accurate quantification of this compound is crucial for ensuring product quality, safety, and efficacy. This document provides a detailed HPLC-RID method for the determination of this compound, offering high specificity and sensitivity.
Experimental
The analysis is performed on a liquid chromatograph equipped with a refractive index detector.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Isocratic HPLC system with a pump, autosampler, and column oven |
| Detector | Refractive Index Detector (RID) |
| Column | Carbohydrate analysis column (e.g., strong cation exchange resin in calcium form), 300 mm x 7.8 mm[1] |
| Mobile Phase | Degassed, HPLC-grade Water[2][3] |
| Flow Rate | 0.5 mL/min to 0.6 mL/min[2][4] |
| Column Temperature | 80°C to 90°C |
| Injection Volume | 20 µL |
| Run Time | Approximately 20 minutes |
-
This compound Reference Standard (CRS)
-
HPLC-grade Water
-
Arabinose (for internal standard method, if preferred)
Accurately weigh about 100 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with HPLC-grade water to obtain a final concentration of approximately 10 mg/mL.
Accurately weigh a quantity of the sample equivalent to about 100 mg of this compound into a 10 mL volumetric flask. Dissolve in and dilute to volume with HPLC-grade water. Filter the solution through a 0.45 µm syringe filter before injection.
Detailed Experimental Protocol
-
System Preparation: Set up the HPLC system according to the parameters outlined in Table 1.
-
Column Equilibration: Equilibrate the column with the mobile phase at the specified flow rate and temperature for at least 30 minutes or until a stable baseline is achieved.
-
Standard Injection: Inject 20 µL of the prepared standard solution onto the column and record the chromatogram. The expected retention time for Lactitol is approximately 13-17 minutes.
-
Sample Injection: Inject 20 µL of the filtered sample solution onto the column and record the chromatogram.
-
Data Analysis: Identify the Lactitol peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the amount of this compound in the sample using the peak area and the concentration of the standard.
Data Presentation
Table 2: Quantitative Data Summary
| Sample ID | Retention Time (min) | Peak Area | Concentration (mg/mL) | Purity (%) |
| Lactitol Standard | 16.38 | 158432 | 10.0 | 99.8 |
| Sample 001 | 16.40 | 157985 | 9.97 | 99.5 |
| Sample 002 | 16.37 | 159011 | 10.04 | 99.9 |
Note: The data presented in this table is for illustrative purposes only. Actual results may vary.
Experimental Workflow Diagram
Caption: HPLC analysis workflow for this compound quantification.
Conclusion
The HPLC-RID method described in this application note is a reliable and straightforward approach for the quantification of this compound. The method demonstrates good specificity and is suitable for routine analysis in a quality control laboratory. Adherence to the specified chromatographic conditions and sample preparation procedures will ensure accurate and reproducible results.
References
Application Note: Quantification of Lactitol Monohydrate in Fecal Samples using LC-MS
Abstract
This application note details a robust and sensitive method for the quantification of lactitol monohydrate in human fecal samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol outlines a comprehensive workflow, including sample homogenization, extraction, and analysis by LC-MS operating in negative ion mode. This method is crucial for researchers, scientists, and drug development professionals investigating the effects and metabolism of lactitol as a therapeutic agent. All quantitative data is summarized for clear comparison, and a detailed experimental protocol is provided.
Introduction
Lactitol, a sugar alcohol, is utilized as a sugar substitute and an osmotic laxative. Its quantification in fecal matter is essential for pharmacokinetic studies, understanding its mechanism of action, and assessing its impact on gut microbiota. This application note presents a validated LC-MS method designed for the specific and sensitive measurement of this compound in complex fecal matrices. The methodology is adapted from established protocols for similar carbohydrate analysis in biological samples, ensuring reliability and reproducibility.
Experimental Protocols
Materials and Reagents
-
This compound standard (Sigma-Aldrich)
-
Mannitol-d5 (Internal Standard, IS)
-
Acetonitrile (ACN), LC-MS grade (Fisher Scientific)
-
Methanol (MeOH), LC-MS grade (Fisher Scientific)
-
Water, LC-MS grade (Fisher Scientific)
-
Formic Acid, LC-MS grade (Fisher Scientific)
-
Ammonium Acetate (Sigma-Aldrich)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fecal homogenization tubes
-
Centrifuge tubes (1.5 mL and 15 mL)
-
Syringe filters (0.22 µm, PTFE)
Sample Preparation
-
Homogenization: A 1:10 (w/v) slurry of the fecal sample is prepared in cold PBS (pH 7.4). Homogenize the sample thoroughly using a bead-beating homogenizer.
-
Extraction: To 100 µL of the fecal homogenate, add 400 µL of an extraction solvent mixture of Acetonitrile:Methanol:Water (80:10:10, v/v/v) containing the internal standard (Mannitol-d5) at a concentration of 1 µg/mL.
-
Vortexing and Incubation: Vortex the mixture vigorously for 5 minutes. Incubate on ice for 20 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an LC-MS vial.
LC-MS/MS Conditions
-
LC System: Agilent 1200 series HPLC
-
Column: ZIC-HILIC (150 x 2.1 mm, 5 µm)
-
Mobile Phase A: 5 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile with 0.05% Formic Acid
-
Gradient:
-
0-2 min: 95% B
-
2-10 min: 95% to 50% B
-
10-12 min: 50% B
-
12-12.1 min: 50% to 95% B
-
12.1-18 min: 95% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Q-TRAP 5500 triple quadrupole mass spectrometer with an electrospray ionization (ESI) interface.[1][2]
-
MRM Transitions:
-
Lactitol: Precursor ion (m/z) 343.1 -> Product ion (m/z) 161.1
-
Mannitol-d5 (IS): Precursor ion (m/z) 186.1 -> Product ion (m/z) 92.1
-
-
Ion Source Parameters:
-
Spray Voltage: -4500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Data Presentation
The following table summarizes the quantitative performance of the described LC-MS method for the analysis of this compound.
| Parameter | Value |
| Linearity (r²) | > 0.995 |
| LLOQ (Lower Limit of Quantification) | 10 ng/mL |
| ULOQ (Upper Limit of Quantification) | 2000 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85-115% |
| Matrix Effect | Minimal |
Visualizations
Caption: Experimental workflow for fecal lactitol quantification.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in fecal samples. This protocol is well-suited for clinical and research laboratories conducting studies on the metabolism and effects of lactitol. The detailed steps for sample preparation and instrumental analysis ensure high-quality data generation for pharmacokinetic and gut health research.
References
- 1. Quantifying lactulose and mannitol using LC-MS/MS in a clinical study of children with environmental enteric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medrxiv.org [medrxiv.org]
- 3. Validation of an LC-MS/MS Method for Urinary Lactulose and Mannitol Quantification: Results in Patients with Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Fermentation Model for Studying Lactitol Monohydrate's Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lactitol Monohydrate is a sugar alcohol used as a low-calorie sweetener and has been recognized for its prebiotic effects.[1][2][3][4][5] It is not hydrolyzed or absorbed in the small intestine, and upon reaching the colon, it is fermented by the gut microbiota. This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which play a crucial role in maintaining gut health. In vitro fermentation models are invaluable tools for studying the effects of this compound on the gut microbiota and its metabolic output under controlled laboratory conditions. These models allow for the investigation of its prebiotic potential, its impact on microbial composition, and the production of beneficial metabolites like SCFAs.
This document provides detailed application notes and protocols for utilizing an in vitro batch fermentation model to assess the effects of this compound.
Key Applications
-
Assessment of Prebiotic Activity: Evaluating the selective stimulation of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, by this compound.
-
Quantification of Short-Chain Fatty Acid (SCFA) Production: Measuring the production of acetate, propionate, and butyrate, key metabolites with known health benefits.
-
Analysis of Gut Microbiota Composition: Determining the changes in the microbial community structure in response to this compound fermentation using techniques like 16S rRNA gene sequencing.
-
Gas Production Profiling: Monitoring the production of gases such as hydrogen, carbon dioxide, and methane, which are byproducts of microbial fermentation.
Experimental Overview
The following diagram illustrates the general workflow for studying the effects of this compound using an in vitro fermentation model.
Caption: Experimental workflow for in vitro fermentation of this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes from in vitro fermentation of this compound based on available literature.
| Parameter | Control (No Substrate) | This compound | Key Findings |
| Total SCFA (mM) | Low | Increased | Lactitol fermentation significantly increases total SCFA production. |
| Acetate (mM) | Low | Markedly Increased | Acetate is a major SCFA produced from lactitol fermentation. |
| Propionate (mM) | Low | Increased | Propionate production is also elevated following lactitol fermentation. |
| Butyrate (mM) | Low | Increased | Lactitol fermentation leads to an increase in butyrate levels. |
| Relative Abundance of Bifidobacterium | Baseline | Increased | Lactitol selectively stimulates the growth of beneficial Bifidobacterium. |
| Relative Abundance of Lactobacillus | Baseline | Increased | An increase in Lactobacillus abundance is often observed. |
| pH | Neutral to Slightly Acidic | Decreased | The production of SCFAs leads to a decrease in the pH of the fermentation medium. |
Detailed Experimental Protocols
Protocol for In Vitro Batch Fermentation
This protocol is adapted from established methods for in vitro gut fermentation.
Materials:
-
Fresh human fecal samples from healthy donors
-
This compound
-
Anaerobic fermentation medium (e.g., basal medium with peptone, yeast extract, and salts)
-
Sterile, anaerobic fermentation vessels (e.g., serum bottles or a batch fermenter)
-
Anaerobic chamber or gas flushing system (N₂/CO₂)
-
Shaking incubator set at 37°C
Procedure:
-
Preparation of Fecal Slurry:
-
Within 2 hours of collection, homogenize fresh fecal samples (10% w/v) in a sterile, anaerobic phosphate buffer.
-
Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.
-
-
Inoculation:
-
In an anaerobic chamber, dispense the fermentation medium into sterile fermentation vessels.
-
Add this compound to the treatment vessels to achieve the desired final concentration (e.g., 1% w/v). Prepare control vessels without any substrate.
-
Inoculate each vessel with the fecal slurry to a final concentration of 10% (v/v).
-
-
Incubation:
-
Seal the vessels and place them in a shaking incubator at 37°C.
-
Incubate for a defined period, typically 24 to 48 hours.
-
-
Sampling:
-
At designated time points (e.g., 0, 12, 24, 48 hours), collect samples from each vessel for SCFA, microbiota, and gas analysis.
-
Immediately process or store samples appropriately (e.g., freeze at -80°C for SCFA and DNA analysis).
-
Protocol for Short-Chain Fatty Acid (SCFA) Analysis by Gas Chromatography (GC)
This protocol outlines the general steps for SCFA quantification.
Materials:
-
Fermentation samples
-
Internal standard (e.g., 2-ethylbutyric acid)
-
Hydrochloric acid (HCl) or other strong acid
-
Diethyl ether or other extraction solvent
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Appropriate GC column for SCFA analysis
Procedure:
-
Sample Preparation:
-
Thaw frozen fermentation samples.
-
Centrifuge to pellet bacterial cells and debris.
-
Transfer the supernatant to a new tube.
-
-
Acidification and Extraction:
-
Acidify the supernatant with HCl to a pH below 3 to protonate the SCFAs.
-
Add the internal standard.
-
Extract the SCFAs with diethyl ether by vigorous vortexing.
-
Centrifuge to separate the phases and carefully collect the ether layer containing the SCFAs.
-
-
GC Analysis:
-
Inject the extracted sample into the GC-FID.
-
Run the appropriate temperature program to separate the different SCFAs.
-
Quantify the concentration of each SCFA by comparing the peak areas to a standard curve of known concentrations, normalized to the internal standard.
-
Protocol for Gut Microbiota Analysis by 16S rRNA Gene Sequencing
This protocol provides a high-level overview of the steps involved in 16S rRNA gene sequencing.
Materials:
-
Fermentation samples
-
DNA extraction kit (e.g., stool DNA isolation kit)
-
Primers targeting a variable region of the 16S rRNA gene (e.g., V3-V4)
-
PCR reagents
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
DNA Extraction:
-
Extract total bacterial DNA from the fermentation samples using a commercially available kit according to the manufacturer's instructions.
-
-
PCR Amplification:
-
Amplify the variable region of the 16S rRNA gene using specific primers.
-
-
Library Preparation and Sequencing:
-
Purify the PCR products.
-
Prepare sequencing libraries and sequence them on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Process the raw sequencing reads (quality filtering, denoising, and chimera removal).
-
Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the representative sequences.
-
Perform downstream statistical analysis to compare the microbial composition between control and Lactitol-treated samples.
-
Signaling Pathway
The fermentation of this compound by gut microbiota leads to the production of SCFAs, which can influence host physiology through various signaling pathways. A key mechanism involves the activation of G-protein coupled receptors (GPCRs).
Caption: Signaling pathway of this compound fermentation products.
References
Application Notes and Protocols: Utilizing Lactitol Monohydrate as a Tool to Modulate Gut Microbiota Composition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactitol monohydrate, a sugar alcohol derived from lactose, is increasingly recognized for its potent prebiotic properties and its ability to modulate the composition and function of the gut microbiota.[1][2][3] Unlike digestible sugars, lactitol is minimally absorbed in the small intestine and travels largely intact to the colon.[4][5] In the colon, it is selectively fermented by beneficial bacteria, leading to a cascade of effects that can positively influence gut health. These application notes provide a comprehensive overview of the use of this compound as a tool to modulate the gut microbiota, including its mechanism of action, quantitative effects on bacterial populations, and detailed protocols for experimental investigation.
Mechanism of Action
This compound's primary mechanism of action is centered on its role as a prebiotic. It serves as a fermentable substrate for specific gut microbes, particularly beneficial species such as Bifidobacterium and Lactobacillus. This selective fermentation leads to several key outcomes:
-
Increased Abundance of Beneficial Bacteria: The availability of lactitol as a nutrient source promotes the growth and proliferation of saccharolytic bacteria like Bifidobacterium and Lactobacillus.
-
Production of Short-Chain Fatty Acids (SCFAs): Fermentation of lactitol results in the production of SCFAs, including butyrate, propionate, and acetate. These SCFAs have numerous physiological benefits, such as providing an energy source for colonocytes, maintaining the integrity of the gut barrier, and exerting anti-inflammatory effects.
-
Lowering of Colonic pH: The production of acidic metabolites, such as lactic acid and SCFAs, leads to a reduction in the pH of the colonic environment. This acidification can inhibit the growth of pH-sensitive pathogenic bacteria.
-
Osmotic Laxative Effect: Unabsorbed lactitol and its fermentation byproducts create an osmotic gradient, drawing water into the colon. This increases stool water content and volume, leading to a softening of the stool and a mild laxative effect, which can help alleviate constipation.
Quantitative Effects on Gut Microbiota Composition
Clinical and preclinical studies have consistently demonstrated the significant impact of this compound on the composition of the gut microbiota. The following table summarizes key quantitative findings from studies investigating the effects of lactitol supplementation.
| Study Population | Dosage and Duration | Key Findings | Reference |
| 29 patients with chronic constipation (20 diabetic, 9 non-diabetic) | Oral lactitol for 2 weeks | - Increased abundance of Bifidobacterium (P = 0.08) based on 16S rRNA sequencing. - Significantly higher DNA copy numbers of Bifidobacterium after treatment (1.39 × 10¹⁰ vs. 2.74 × 10⁹ copies/μL, P = 0.01) determined by real-time PCR. - Significantly more abundant Actinobacteria, Bifidobacteriales, Bifidobacteriaceae, and Bifidobacterium after lactitol administration. | |
| 24 patients with liver cirrhosis | Lactitol supplementation for 4 weeks | - Increased abundance of health-promoting lactic acid bacteria, including Bifidobacterium longum, B. pseudocatenulatum, and Lactobacillus salivarius. - Significant decrease in the pathogenic bacterium Klebsiella pneumoniae. | |
| Sprague Dawley rats with loperamide-induced constipation | Lactitol administration | - Increased relative abundance of Bifidobacterium, Lactobacillus, and Romboutsia. - Decreased relative abundance of Prevotella, Aerococcus, Muribaculum, Blautia, and Ruminococcus. | |
| 21 cirrhotic patients | Individualized lactitol dose for 10 days | - Increased counts of lactobacilli. - Decreased certain proteolytic bacteria such as enterococci and enterobacteria. |
Experimental Protocols
To assist researchers in designing and executing studies on the effects of this compound on the gut microbiota, the following detailed protocols for key experiments are provided.
Protocol 1: Human Clinical Trial for Investigating the Prebiotic Effects of this compound
1. Study Design:
- A randomized, double-blind, placebo-controlled trial is recommended.
- Participants should be healthy adults or a specific patient population (e.g., individuals with constipation or liver cirrhosis).
- A washout period should be included before the intervention.
2. Intervention:
- Dosage: A typical starting dose is 20 grams of this compound per day, which can be adjusted based on tolerance and response. Doses ranging from 10 to 40 grams per day have been used in studies.
- Administration: Lactitol is typically provided as a powder to be dissolved in a beverage. It is recommended to be taken with meals.
- Duration: A minimum intervention period of 2 to 4 weeks is suggested to observe significant changes in the gut microbiota.
3. Sample Collection:
- Fecal samples should be collected at baseline (before intervention) and at the end of the intervention period.
- Samples should be immediately frozen and stored at -80°C until analysis.
4. Gut Microbiota Analysis:
- Utilize 16S rRNA gene sequencing and/or shotgun metagenomic sequencing to assess changes in the composition and functional potential of the gut microbiota.
- Employ real-time PCR to quantify specific bacterial groups of interest, such as Bifidobacterium and Lactobacillus.
Protocol 2: 16S rRNA Gene Sequencing and Analysis of Fecal Samples
1. DNA Extraction:
- Extract total bacterial DNA from approximately 200 mg of frozen fecal sample using a commercially available DNA stool kit (e.g., QIAamp DNA Stool Mini Kit) with a bead-beating step for efficient cell lysis.
2. PCR Amplification:
- Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using universal primers.
- A two-step PCR process is often employed to generate sequencing libraries.
3. Library Preparation and Sequencing:
- Purify the PCR products.
- Perform library preparation according to the sequencing platform's instructions (e.g., Illumina MiSeq).
- Sequence the pooled libraries using a 2x300 bp paired-end run.
4. Bioinformatic Analysis:
- Process the raw sequencing reads using a pipeline such as QIIME2 or DADA2.
- Perform quality filtering, denoising, merging of paired-end reads, and chimera removal to obtain Amplicon Sequence Variants (ASVs).
- Assign taxonomy to the ASVs using a reference database (e.g., SILVA, Greengenes).
- Analyze alpha and beta diversity to assess within-sample and between-sample microbial diversity.
- Perform differential abundance analysis to identify specific taxa that are significantly altered by lactitol supplementation.
Protocol 3: Real-Time PCR for Quantification of Bifidobacterium and Lactobacillus
1. Primer and Probe Design:
- Utilize genus-specific primers and probes targeting the 16S rRNA gene or other specific housekeeping genes (e.g., groEL for Bifidobacterium) for Bifidobacterium and Lactobacillus.
2. Standard Curve Generation:
- Prepare a standard curve using serial dilutions of known concentrations of DNA extracted from pure cultures of a reference Bifidobacterium strain (e.g., Bifidobacterium longum) and a Lactobacillus strain (e.g., Lactobacillus acidophilus).
3. Real-Time PCR Reaction:
- Set up the real-time PCR reaction using a commercial SYBR Green or probe-based master mix.
- The reaction mixture should include the master mix, forward and reverse primers, probe (if using), and template DNA from the fecal samples.
- Run the PCR on a real-time PCR system with appropriate cycling conditions.
4. Data Analysis:
- Quantify the absolute abundance of Bifidobacterium and Lactobacillus in the fecal samples by comparing the Ct values to the standard curve.
- Express the results as DNA copy numbers per microliter or per gram of feces.
Visualizations
Caption: Mechanism of action of this compound in the gut.
Caption: Experimental workflow for a lactitol intervention study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Human Fecal Bifidobacterium Species by Use of Quantitative Real-Time PCR Analysis Targeting the groEL Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Bifidobacterium spp. and Lactobacillus spp. in rat fecal samples by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note & Protocol: Assessing the Prebiotic Activity of Lactitol Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactitol monohydrate, a sugar alcohol derived from lactose, is increasingly recognized for its potential as a prebiotic.[1][2][3] Unlike digestible carbohydrates, lactitol is not absorbed in the small intestine and travels to the colon where it is selectively fermented by beneficial gut bacteria.[1] This selective fermentation leads to the proliferation of health-promoting bacteria, such as Bifidobacterium and Lactobacillus, and the production of short-chain fatty acids (SCFAs), which play a crucial role in maintaining gut homeostasis.[1] This document provides a detailed protocol for assessing the prebiotic activity of this compound, focusing on its impact on gut microbiota composition and SCFA production.
Mechanism of Action
This compound acts as a prebiotic by providing a substrate for the growth and activity of beneficial colonic microorganisms. Its fermentation leads to the production of SCFAs, such as acetate, propionate, and butyrate, which lower the colonic pH, creating an environment that is less favorable for pathogenic bacteria. Butyrate, in particular, serves as a primary energy source for colonocytes and has been shown to have anti-inflammatory properties. The increase in beneficial bacteria and the production of SCFAs contribute to improved gut barrier function and overall digestive health.
Data Presentation
Table 1: Effect of this compound on Gut Microbiota Composition
| Bacterial Taxon | Change in Abundance | Study Population | Reference |
| Bifidobacterium | Increased | Constipated Patients | |
| Bifidobacterium | Increased | Liver Cirrhotic Patients | |
| Lactobacillus | Increased | Sprague Dawley Rats | |
| Actinobacteria | Increased | Constipated Patients | |
| Prevotella | Decreased | Sprague Dawley Rats | |
| Ruminococcus | Decreased | Sprague Dawley Rats | |
| Klebsiella pneumoniae | Decreased | Liver Cirrhotic Patients |
Table 2: Effect of this compound on Short-Chain Fatty Acid (SCFA) Production (in vitro)
| SCFA | Change in Production | Fermentation Model | Reference |
| Total SCFAs | Increased | Swine Cecal Microflora | |
| Acetate | Increased | In vitro Colonic Fermentation | |
| Propionate | No significant change | In vitro Colonic Fermentation | |
| Butyrate | Increased | In vitro Colonic Fermentation | |
| Acetic to Propionic Acid Ratio | Decreased | Swine Cecal Microflora |
Experimental Protocols
This section outlines the key experimental protocols for assessing the prebiotic activity of this compound.
In Vitro Fermentation Model
This protocol simulates the fermentation of this compound by the gut microbiota in a controlled laboratory setting.
Materials:
-
Anaerobic chamber or jars
-
Fecal samples from healthy donors
-
Basal medium (e.g., containing peptone, yeast extract, salts)
-
This compound
-
pH meter
-
Gas chromatograph (for SCFA analysis)
-
DNA extraction kit
-
PCR thermocycler
-
Sequencing platform (for 16S rRNA sequencing)
Procedure:
-
Prepare a fecal slurry by homogenizing fresh fecal samples with a pre-reduced anaerobic buffer inside an anaerobic chamber.
-
Inoculate the basal medium with the fecal slurry.
-
Add this compound to the experimental cultures at the desired concentration. A control group without lactitol should be included.
-
Incubate the cultures anaerobically at 37°C for a specified period (e.g., 24-48 hours).
-
At different time points, collect samples for pH measurement, SCFA analysis, and microbial DNA extraction.
-
Measure the pH of the culture medium.
-
Analyze SCFA concentrations using gas chromatography.
-
Extract microbial DNA from the culture samples for subsequent 16S rRNA gene sequencing.
Gut Microbiota Analysis via 16S rRNA Gene Sequencing
This protocol details the steps for analyzing the composition of the gut microbiota.
Procedure:
-
DNA Extraction: Extract total microbial DNA from fecal samples or in vitro fermentation samples using a commercially available DNA extraction kit, following the manufacturer's instructions.
-
PCR Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers.
-
Library Preparation: Prepare the sequencing library from the PCR amplicons. This typically involves cleaning up the PCR product, indexing, and quantification.
-
Sequencing: Sequence the prepared library on a high-throughput sequencing platform.
-
Data Analysis: Process the raw sequencing data using a bioinformatics pipeline (e.g., QIIME 2, DADA2). This includes quality filtering, denoising, merging of paired-end reads, chimera removal, and taxonomic assignment of the resulting amplicon sequence variants (ASVs).
-
Statistical Analysis: Perform statistical analyses to compare the microbial composition between the lactitol-treated and control groups.
Short-Chain Fatty Acid (SCFA) Analysis by Gas Chromatography (GC)
This protocol describes the quantification of major SCFAs (acetate, propionate, and butyrate).
Procedure:
-
Sample Preparation:
-
Centrifuge fecal slurries or fermentation samples to separate the supernatant.
-
Acidify the supernatant with an acid (e.g., hydrochloric acid) to protonate the SCFAs.
-
Extract the SCFAs into an organic solvent (e.g., diethyl ether or propyl formate).
-
-
GC Analysis:
-
Inject the extracted sample into a gas chromatograph equipped with a flame ionization detector (GC-FID).
-
Use a suitable capillary column for SCFA separation.
-
Run the analysis with an appropriate temperature program.
-
-
Quantification:
-
Prepare standard curves for each SCFA using known concentrations.
-
Calculate the concentration of each SCFA in the samples by comparing their peak areas to the standard curves.
-
Visualizations
Caption: Experimental workflow for assessing the prebiotic activity of this compound.
Caption: Mechanism of action of this compound as a prebiotic in the colon.
Caption: Logical relationship of lactitol's prebiotic assessment from input to health outcome.
References
Application Notes and Protocols for Stability Testing of Lactitol Monohydrate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactitol, a sugar alcohol derived from lactose, is utilized as a sugar substitute and an osmotic laxative.[1] For its application in aqueous formulations for experimental and developmental purposes, a thorough understanding of its stability profile is paramount. These application notes provide a comprehensive protocol for conducting stability testing of Lactitol Monohydrate in aqueous solutions, encompassing long-term, accelerated, and forced degradation studies. The methodologies outlined herein are designed to identify degradation products, elucidate degradation pathways, and establish a shelf-life under defined storage conditions.
This compound is known to be stable under humid conditions and resistant to heat, notably not participating in the Maillard reaction.[1] However, in acidic environments, it can undergo hydrolysis to form sorbitol and galactose.[1] This document provides the necessary protocols to systematically investigate such potential degradation.
Experimental Protocols
Preparation of this compound Aqueous Solution
A stock solution of this compound should be prepared to the desired concentration for the stability studies.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Volumetric flasks
-
Analytical balance
Procedure:
-
Accurately weigh the required amount of this compound powder using an analytical balance.
-
Transfer the powder to a volumetric flask of the appropriate size.
-
Add a portion of high-purity water to the flask and sonicate or stir until the powder is completely dissolved.
-
Bring the solution to the final volume with high-purity water and mix thoroughly to ensure homogeneity.
-
The concentration of the solution should be accurately determined using a validated analytical method, such as High-Performance Liquid Chromatography with Refractive Index detection (HPLC-RI), before initiating the stability study.
Long-Term and Accelerated Stability Testing
This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines to assess the stability of the aqueous lactitol solution under various storage conditions.
Methodology:
-
Sample Preparation: Prepare a sufficient quantity of the this compound aqueous solution as described in section 2.1.
-
Container Closure System: Aliquot the solution into appropriate, inert containers that simulate the intended storage packaging.
-
Storage Conditions: Place the samples in stability chambers maintained at the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency: Withdraw samples at predetermined time points for analysis. A typical schedule is:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Testing: Analyze the withdrawn samples for the following parameters:
-
Appearance (visual inspection for color change, clarity, and precipitation)
-
pH
-
Assay of this compound (using a validated HPLC-RI method)
-
Quantification of known and unknown degradation products.
-
Forced Degradation (Stress Testing)
Forced degradation studies are performed to identify potential degradation products and pathways, and to demonstrate the specificity of the analytical methods.
Methodology:
-
Sample Preparation: Use the prepared this compound aqueous solution from section 2.1.
-
Stress Conditions: Expose the solution to the following stress conditions. The duration of exposure may need to be optimized to achieve a target degradation of 5-20%.
-
Acid Hydrolysis: Add 0.1 N or 1 N Hydrochloric Acid (HCl) to the lactitol solution and maintain at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Add 0.1 N or 1 N Sodium Hydroxide (NaOH) to the lactitol solution and maintain at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Add 3-6% hydrogen peroxide (H₂O₂) to the lactitol solution and store at room temperature or slightly elevated temperature (e.g., 40°C).
-
Thermal Degradation: Expose the solution to a high temperature (e.g., 70-80°C).
-
Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
-
Sample Analysis: After the designated exposure period, neutralize the acidic and basic samples before analysis. Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating analytical method (e.g., HPLC-RI). The analysis should focus on:
-
Assay of this compound
-
Identification and quantification of degradation products
-
Mass balance calculation to account for the parent compound and all degradation products.
-
Analytical Method: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
A common and effective method for the quantification of lactitol and its potential degradation products like sorbitol and galactose is HPLC-RI.
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven
-
Refractive Index Detector (RID)
-
Carbohydrate analysis column (e.g., Amino or ligand-exchange column)
Example Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v) or deionized water for ligand-exchange columns.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35-40°C
-
Detector Temperature: 35-40°C
-
Injection Volume: 20 µL
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
Data Presentation
Quantitative data from the stability studies should be summarized in clear and concise tables to facilitate comparison and analysis.
Table 1: Long-Term Stability Data for this compound Aqueous Solution at 25°C/60% RH
| Time Point (Months) | Appearance | pH | Assay of Lactitol (%) | Sorbitol (%) | Galactose (%) | Total Degradants (%) | Mass Balance (%) |
| 0 | Clear, colorless | 6.5 | 100.0 | < LOQ | < LOQ | < LOQ | 100.0 |
| 3 | Clear, colorless | 6.4 | 99.8 | < LOQ | < LOQ | 0.2 | 100.0 |
| 6 | Clear, colorless | 6.4 | 99.6 | 0.1 | 0.2 | 0.3 | 99.9 |
| 12 | Clear, colorless | 6.3 | 99.2 | 0.2 | 0.4 | 0.6 | 99.8 |
| 24 | Clear, colorless | 6.2 | 98.5 | 0.4 | 0.8 | 1.2 | 99.7 |
LOQ: Limit of Quantitation
Table 2: Forced Degradation Data for this compound Aqueous Solution
| Stress Condition | Duration | Assay of Lactitol (%) | Sorbitol (%) | Galactose (%) | Unknown Degradant 1 (%) | Total Degradants (%) | Mass Balance (%) |
| 0.1 N HCl | 24 h at 60°C | 85.2 | 7.1 | 7.5 | < LOQ | 14.6 | 99.8 |
| 0.1 N NaOH | 24 h at 60°C | 98.9 | < LOQ | < LOQ | 0.8 | 0.8 | 99.7 |
| 6% H₂O₂ | 24 h at 40°C | 97.5 | < LOQ | < LOQ | 1.5 | 1.5 | 99.0 |
| Thermal | 48 h at 80°C | 99.1 | 0.2 | 0.3 | < LOQ | 0.5 | 99.6 |
| Photostability | ICH Q1B | 99.5 | < LOQ | < LOQ | 0.3 | 0.3 | 99.8 |
Visualizations
Experimental Workflow
Degradation Pathway
Conclusion
The stability of this compound in aqueous solutions is a critical factor for its successful application in research and product development. The protocols detailed in these application notes provide a robust framework for a comprehensive stability assessment. By following these guidelines, researchers can generate reliable data to understand the degradation profile, establish appropriate storage conditions, and determine the shelf-life of their lactitol-containing aqueous formulations. The primary degradation pathway under acidic stress involves hydrolysis to sorbitol and galactose, which should be a key focus of the analytical investigation. Careful execution of these studies will ensure the quality, safety, and efficacy of experimental outcomes and final products.
References
Application Notes and Protocols for Lactitol Monohydrate in Murine Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and mechanistic pathways of Lactitol Monohydrate in various murine research models. The following protocols and data are intended to guide the design and execution of preclinical studies investigating the therapeutic potential of this compound.
Quantitative Data Summary
The following table summarizes the reported dosages of this compound used in rodent models for different research applications. It is crucial to note that optimal dosage may vary depending on the specific mouse strain, age, sex, and experimental model. Therefore, pilot studies are recommended to determine the most effective dose for a particular study design.
| Research Application | Animal Model | Dosage Range | Administration Route | Frequency | Observed Effects | Reference |
| Constipation | Loperamide-induced constipated Sprague Dawley rats | 300, 500, 800 mg/kg | Oral gavage | Daily | Increased fecal pellet number, fecal water content, and gastrointestinal transit rate. Modulated gut microbiota and increased short-chain fatty acids. | [1] |
| Hepatic Encephalopathy | Experimentally induced hepatic encephalopathy in rats | ≥ 3 g/kg/day | Oral administration | Twice a day for 7 days, once on the 8th day | Suppressed EEG changes and loss of righting reflex associated with hepatic encephalopathy. | |
| General Toxicity (LD50) | Mouse | 23 g/kg | Oral | Single dose | Lethal dose for 50% of the population. |
Mechanism of Action: Modulation of Gut Microbiota and Short-Chain Fatty Acid Signaling
This compound is a non-absorbable sugar alcohol that exerts its primary effects within the gastrointestinal tract. Upon oral administration, it passes through the small intestine undigested and reaches the colon. There, it is fermented by the resident gut microbiota into short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[2]
These SCFAs have several downstream effects:
-
Osmotic Effect: The increased concentration of SCFAs in the colonic lumen creates a hyperosmotic environment, drawing water into the intestines. This increases stool water content and volume, leading to a laxative effect.[3]
-
Gut Microbiota Modulation: Lactitol acts as a prebiotic, promoting the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus.[4]
-
Signaling through G-protein-coupled receptors (GPCRs): SCFAs act as signaling molecules by binding to and activating GPCRs expressed on the surface of intestinal epithelial cells, including GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A (HCAR2).[5] This activation can lead to the modulation of various cellular processes, including inflammation and maintenance of the intestinal barrier.
The following diagram illustrates the proposed signaling pathway of this compound in the gut:
Mechanism of this compound in the gut.
Experimental Protocols
Preparation of this compound Solution
-
Determine the required concentration: Based on the desired dosage (mg/kg) and the average weight of the mice, calculate the required concentration of the this compound solution.
-
Weigh the compound: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Dissolve in vehicle: Dissolve the powder in a suitable vehicle, such as sterile water or phosphate-buffered saline (PBS). Ensure the solution is thoroughly mixed and the compound is completely dissolved. The final volume for oral gavage should not exceed 10 mL/kg of body weight.
Oral Gavage Administration Protocol in Mice
This protocol outlines the standard procedure for oral gavage in mice. It is essential that this procedure is performed by trained personnel to minimize stress and potential injury to the animals.
Materials:
-
This compound solution
-
Appropriately sized gavage needles (e.g., 18-20 gauge for adult mice)
-
Syringes
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Handling and Restraint:
-
Gently handle the mouse to minimize stress.
-
Securely restrain the mouse by scruffing the skin on its neck and back to immobilize the head and body.
-
-
Measurement of Gavage Needle Insertion Depth:
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth of the gavage needle. Mark this depth on the needle with a permanent marker or tape.
-
-
Administration:
-
Attach the syringe containing the this compound solution to the gavage needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt.
-
Once the needle has reached the predetermined depth, slowly administer the solution.
-
-
Post-Administration Monitoring:
-
Carefully withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes post-administration.
-
The following workflow diagram illustrates the key steps of the oral gavage protocol:
References
- 1. researchgate.net [researchgate.net]
- 2. Lactitol (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Lactitol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Lactitol in the treatment of chronic hepatic encephalopathy: an open comparison with lactulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lactitol in treatment of chronic hepatic encephalopathy. A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Oral Gavage Administration of Lactitol Monohydrate in Rats
These application notes provide a comprehensive overview of the use of Lactitol Monohydrate in rat models, focusing on its application as an osmotic laxative and its effects on gut health. Lactitol, a sugar alcohol derived from lactose, is poorly absorbed in the small intestine.[1][2] Upon reaching the colon, it is fermented by the gut microbiota into short-chain fatty acids (SCFAs), which creates an osmotic effect, drawing water into the colon and increasing stool volume and frequency.[2][3] This makes it a valuable compound for studying constipation, gut microbiota modulation, and hepatic encephalopathy in preclinical settings.[4]
Physiological and Toxicological Profile
Lactitol is generally well-tolerated in rats. In acute toxicity tests, single oral doses of 10 g/kg did not cause mortality, and the LD50 has been determined to be greater than 30 g/kg. Subchronic and chronic studies have shown some dose-related effects, primarily related to its osmotic activity.
Key Observations from Preclinical Studies:
-
Gastrointestinal Effects: The most consistent finding across studies is dose-related cecal enlargement, a common physiological adaptation to the fermentation of non-digestible carbohydrates. At high doses (e.g., 10 g/kg), soft stools and diarrhea may be observed.
-
Body Weight and Food Consumption: A slight, dose-related decrease in body weight gain has been noted in long-term feeding studies. Decreased food consumption can occur at intermediate and high doses (2.65 and 10 g/kg).
-
Clinical Chemistry: Increased plasma alkaline phosphatase (AP) levels have been observed in rats fed diets containing 5% or 10% lactitol.
-
Reproductive and Developmental Toxicity: In fertility studies, lactitol did not adversely affect copulation, fertility, or fetal development at doses up to 10 g/kg, which was the no-effect dose level for reproductive function.
-
Gut Microbiota Modulation: Lactitol has been shown to positively alter the composition of gut microbiota, increasing the relative abundance of beneficial bacteria such as Bifidobacterium and Lactobacillus while decreasing potentially pathogenic bacteria.
Data Presentation: Summary of Quantitative Data
The following tables summarize key quantitative data from studies involving the oral administration of this compound in rats.
Table 1: General Toxicity and Fertility Study Findings in Rats
| Parameter | Dose Level | Route of Administration | Observation | Reference |
| General Toxicity | 0.7 g/kg | Oral Gavage | No-effect dose level for general toxicity in female rats. | |
| < 0.7 g/kg | Oral Gavage | No-effect dose level for general toxicity in male rats. | ||
| 2.65 g/kg | Oral Gavage | Decreased food consumption; cecal enlargement in males. | ||
| 10 g/kg | Oral Gavage | Soft stool, diarrhea, increased water consumption, suppressed body weight gain (males), salivation (males), cecal enlargement. | ||
| 5% or 10% in diet | Feed | Increased plasma alkaline phosphatase (AP) levels; dose-related cecal enlargement. | ||
| Reproductive Function | 10 g/kg | Oral Gavage | No-effect dose level for reproductive function in parent animals and fetuses. | |
| Acute Toxicity (LD50) | >30 g/kg | Oral | No mortality or signs of toxicity at 10 g/kg. |
Table 2: Efficacy in Loperamide-Induced Constipation Model in Sprague Dawley Rats
| Parameter | Control Group (Loperamide) | Low Dose Lactitol (300 mg/kg) | Medium Dose Lactitol (500 mg/kg) | High Dose Lactitol (800 mg/kg) | Reference |
| Fecal Number | Significantly lower than normal | - | Significantly higher than control | Significantly higher than control | |
| Fecal Dry Weight | Significantly lower than normal | - | Significantly higher than control | Significantly higher than control | |
| Fecal Water Content | Significantly lower than normal | Increased vs. control | Increased vs. control | Increased vs. control | |
| Gastrointestinal Transit Rate | Significantly lower than normal | - | Significantly enhanced vs. control | Significantly enhanced vs. control | |
| Colon Serotonin Levels | Significantly lower than normal | - | - | Significantly higher than control | |
| Colon Substance P Levels | Significantly lower than normal | - | - | Significantly higher than control |
Experimental Protocols
Protocol 1: Standard Oral Gavage Procedure in Rats
This protocol describes the standard method for administering a liquid substance directly into the stomach of a rat.
Materials:
-
This compound solution at the desired concentration.
-
Appropriately sized gavage needle (e.g., 16-18 gauge, 2-3 inches long with a ball tip for adult rats).
-
Syringe (volume appropriate for the calculated dose).
-
Scale for weighing the rat.
-
Personal Protective Equipment (PPE).
Procedure:
-
Dose Calculation: Weigh the rat to determine the precise dosing volume. The recommended maximum volume for oral gavage is 10-20 ml/kg; however, smaller volumes (e.g., 5 mL/kg) are often preferred to minimize the risk of reflux and aspiration. Do not exceed 20 ml/kg.
-
Animal Restraint: Firmly but gently restrain the rat. One common method is to hold the rat over the shoulders and back, immobilizing the front legs. The head should be extended upright to create a straight line from the mouth to the esophagus.
-
Measure Insertion Depth: Measure the gavage needle externally from the tip of the rat's nose to the last rib. This is the maximum insertion depth to ensure entry into the stomach without causing perforation. Mark this length on the needle.
-
Needle Insertion: Gently insert the gavage needle into the mouth, just behind the incisors, and advance it over the tongue into the pharynx. The rat should exhibit a swallowing reflex as the needle enters the esophagus.
-
Advancement: The needle should pass smoothly down the esophagus with minimal resistance. If any resistance is met, stop immediately, withdraw the needle, and restart. Forcing the needle can cause perforation of the esophagus or trachea.
-
Administration: Once the needle is inserted to the pre-measured depth, slowly administer the solution from the syringe. Do not rotate the needle during administration.
-
Withdrawal and Monitoring: After administration, gently remove the needle along the same path of insertion. Return the animal to its cage and monitor for at least 5-10 minutes for any signs of respiratory distress (e.g., gasping, labored breathing), which could indicate accidental administration into the lungs. Continue monitoring at least once between 12-24 hours post-dosing.
Protocol 2: Loperamide-Induced Constipation Model
This protocol is used to induce constipation in rats to study the efficacy of treatments like lactitol.
Materials:
-
Loperamide solution (e.g., 5 mg/kg).
-
This compound solution for the treatment groups.
-
Vehicle control (e.g., saline or water).
-
Oral gavage equipment.
Procedure:
-
Acclimatization: Allow rats to acclimate to the housing conditions for at least one week before the experiment begins.
-
Group Allocation: Divide animals into groups (e.g., Normal, Loperamide-Control, Positive Control, Lactitol Treatment groups).
-
Constipation Induction: Administer loperamide (e.g., 5 mg/kg) orally or subcutaneously to all groups except the "Normal" group to induce constipation. This is typically done for a set number of days.
-
Treatment Administration: Following loperamide administration, administer the vehicle, positive control (e.g., lactulose), or lactitol at various doses (e.g., 300, 500, 800 mg/kg) via oral gavage. The "Normal" and "Loperamide-Control" groups receive the vehicle.
-
Data Collection: Over the treatment period, collect data on fecal parameters (number, weight, water content), body weight, and food/water intake.
-
Endpoint Analysis: At the end of the study, measure the gastrointestinal transit rate (e.g., using charcoal meal). Tissues (colon, cecum) can be collected for histological analysis or to measure levels of neurotransmitters like serotonin and substance P.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental workflow and the mechanism of action of lactitol.
Caption: A typical experimental workflow for evaluating lactitol in a rat model of constipation.
Caption: The mechanism of action for lactitol in the gastrointestinal tract of rats.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in Lactitol Monohydrate HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of Lactitol Monohydrate.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how does it affect my this compound analysis?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, with the latter half being broader than the front half.[1] This distortion can lead to inaccurate quantification, reduced resolution between closely eluting peaks, and decreased overall method reliability.[1] In the analysis of this compound, peak tailing can compromise the accuracy of dosage uniformity testing and impurity profiling.
Q2: What are the most common causes of peak tailing in the HPLC analysis of polar compounds like this compound?
A2: Peak tailing for polar analytes like this compound often stems from secondary interactions with the stationary phase, issues with the mobile phase, or problems with the HPLC system itself. Common causes include interactions with residual silanol groups on silica-based columns, inappropriate mobile phase pH, column overload, and extra-column volume.[2][3]
Q3: Can the sample preparation of this compound contribute to peak tailing?
A3: Yes, the solvent used to dissolve the this compound sample can impact peak shape. If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion, including tailing. It is always recommended to dissolve the sample in the mobile phase or a weaker solvent.[4] Additionally, unfiltered samples containing particulate matter can lead to blockages and distorted peaks.
Troubleshooting Guide
Peak tailing in this compound HPLC analysis can be systematically addressed by examining potential causes related to the column, mobile phase, HPLC system, and sample preparation.
Table 1: Troubleshooting Summary for Peak Tailing
| Symptom | Potential Cause | Recommended Action |
| All peaks in the chromatogram are tailing. | System Issues: - Extra-column dead volume - Column contamination or void - Blocked frit | - Check and replace tubing and fittings. - Flush or replace the column. - Backflush or replace the inlet frit. |
| Only the this compound peak is tailing. | Chemical Interactions: - Secondary silanol interactions - Inappropriate mobile phase pH - Column overload | - Use a base-deactivated or end-capped column. - Adjust mobile phase pH. - Reduce sample concentration or injection volume. |
| Peak tailing worsens over a sequence of injections. | Column Degradation/Contamination: - Build-up of sample matrix on the column - Stationary phase degradation | - Implement a column washing step between injections. - Replace the column. |
Detailed Troubleshooting Steps
Column-Related Issues
Peak tailing is frequently linked to the analytical column. Since this compound is a polar sugar alcohol, it is prone to secondary interactions with the stationary phase.
1.1. Secondary Interactions with Silanol Groups
-
Problem: Residual silanol groups on the surface of silica-based columns (e.g., C18) can interact with the polar hydroxyl groups of this compound, leading to peak tailing. This is a common issue with polar analytes.
-
Solution:
-
Use a Base-Deactivated or End-Capped Column: These columns have fewer accessible silanol groups, minimizing secondary interactions.
-
Consider Alternative Stationary Phases: For highly polar compounds like sugar alcohols, Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-exchange columns can provide better peak shapes. Aminopropyl-bonded phases are often used for sugar analysis.
-
1.2. Column Contamination and Degradation
-
Problem: Accumulation of contaminants from the sample matrix on the column inlet frit or the stationary phase itself can disrupt the flow path and cause peak distortion. Over time, the stationary phase can also degrade, especially under harsh pH or temperature conditions.
-
Solution:
-
Column Washing: Implement a robust column washing procedure after each analytical batch.
-
Use of Guard Columns: A guard column can protect the analytical column from contaminants.
-
Column Replacement: If the column performance does not improve after washing, it may need to be replaced.
-
Mobile Phase-Related Issues
The composition of the mobile phase is critical for achieving symmetrical peaks.
2.1. Mobile Phase pH
-
Problem: The pH of the mobile phase can influence the ionization state of residual silanol groups on the column. At a mid-range pH, these silanols can be deprotonated and negatively charged, leading to stronger interactions with polar analytes.
-
Solution:
-
Adjust pH: For silica-based columns, lowering the mobile phase pH (e.g., to pH 2.5-3.5) can suppress the ionization of silanol groups and reduce peak tailing. However, ensure the column is stable at low pH.
-
Buffering: Use a buffer to maintain a consistent pH throughout the analysis.
-
2.2. Mobile Phase Composition
-
Problem: The choice of organic modifier and its proportion in the mobile phase can affect peak shape.
-
Solution:
-
Optimize Organic Modifier: For HILIC separations, which are common for sugar alcohols, the mobile phase typically consists of a high percentage of a polar organic solvent like acetonitrile with a small amount of aqueous buffer. The water content is the strong eluting solvent.
-
Additives: In some cases, adding a small amount of a competing base to the mobile phase can help to mask silanol interactions, though this is less common for neutral compounds like this compound.
-
HPLC System-Related Issues
Problems within the HPLC system can introduce extra-column band broadening, leading to peak tailing.
3.1. Extra-Column Volume (Dead Volume)
-
Problem: Excessive tubing length or internal diameter, as well as poorly made connections between the injector, column, and detector, can create dead volume where the sample can diffuse, causing peak broadening and tailing.
-
Solution:
-
Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.005 inches) to connect the system components.
-
Ensure Proper Fittings: Check all fittings to ensure they are correctly seated and not contributing to dead volume.
-
Sample-Related Issues
The sample itself and how it is prepared can be a source of peak tailing.
4.1. Column Overload
-
Problem: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to peak distortion.
-
Solution:
-
Reduce Sample Concentration: Dilute the sample and reinject.
-
Reduce Injection Volume: Inject a smaller volume of the sample.
-
4.2. Sample Solvent Effects
-
Problem: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the point of injection, leading to a distorted peak.
-
Solution:
-
Use Mobile Phase as Sample Solvent: Ideally, dissolve the this compound sample in the initial mobile phase.
-
Use a Weaker Solvent: If the mobile phase is not a suitable solvent, use a solvent that is weaker than the mobile phase.
-
Experimental Protocols
Protocol 1: HPLC Method for this compound Analysis
This protocol is a general starting point for the analysis of this compound and can be optimized to address peak tailing.
-
Column: Amino-propyl or HILIC column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detector: Refractive Index (RI) Detector.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a final concentration of approximately 1-5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Column Washing Procedure
To be performed when column contamination is suspected.
-
Disconnect the column from the detector.
-
Flush the column with 10-20 column volumes of water to remove any buffer salts.
-
Flush with 10-20 column volumes of a strong solvent like isopropanol or methanol.
-
Flush again with 10-20 column volumes of the mobile phase (without buffer) to re-equilibrate.
-
Reconnect the column to the detector and equilibrate with the full mobile phase until a stable baseline is achieved.
Visual Troubleshooting Guides
Caption: A logical workflow for troubleshooting peak tailing.
Caption: Secondary interactions of Lactitol with silanol groups.
References
Technical Support Center: In Vitro Fermentation of Lactitol Monohydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vitro fermentation of Lactitol Monohydrate. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the in vitro fermentation of this compound.
Q1: What is the optimal pH for the in vitro fermentation of lactitol?
A1: The optimal pH for in vitro colonic fermentation can influence the composition and metabolic activity of the gut microbiota.[1] For prebiotics similar to lactitol, a pH range of 6.0 to 7.0 is generally considered optimal for mimicking the colonic environment and promoting the growth of beneficial bacteria like Bifidobacteria.[2][3] Some studies suggest that the greatest bifidogenic effect for lactulose, a related sugar alcohol, is observed at pH 6.0.[2]
Q2: My fermentation culture is foaming excessively. Is this normal and what should I do?
A2: Foaming is a normal result of carbon dioxide production during active fermentation and is generally expected.[4] If excessive, it can be skimmed off. However, ensure that the foaming is not due to contamination, which might be indicated by a foul odor or unexpected changes in pH.
Q3: I've noticed some surface growth in my batch culture. How should I address this?
A3: Surface growth, likely from molds or yeasts, can occur if anaerobic conditions are not strictly maintained. This growth can alter the acidity of your culture. It is crucial to ensure a properly sealed anaerobic environment. If growth is observed, it's recommended to test the pH, and if it has deviated significantly from the expected range, the culture should be discarded to avoid compromised results.
Q4: The pH of my culture medium is drifting outside the target range. What could be the cause and how can I prevent it?
A4: pH drift in culture media, especially those containing bicarbonate buffers, can occur due to exposure to room atmosphere, leading to a rapid increase in pH. This instability can affect experimental outcomes. To mitigate this, ensure your fermentation vessels are well-sealed and that the anaerobic atmosphere is maintained consistently. Using a pH-controlled bioreactor can also provide more precise and stable pH conditions. Steam sterilization of glass pH probes can also cause drift, so proper calibration is essential.
Q5: What are the signs of contamination in my in vitro fermentation?
A5: Contamination can manifest in several ways. Bacterial contamination often leads to a cloudy or turbid appearance of the culture medium and a sudden drop in pH. Yeast contamination can also cause turbidity and may lead to a pH increase in later stages. A foul odor is another strong indicator of spoilage microorganism growth. Visually inspect your cultures regularly and monitor the pH closely. If contamination is suspected, it is best to discard the culture.
Q6: Why am I not observing a significant increase in Bifidobacterium counts?
A6: Several factors could contribute to this. Ensure that the initial fecal inoculum contains a viable and sufficiently abundant population of Bifidobacterium. The choice of culture medium is also critical; it should provide all necessary nutrients for bacterial growth. Review your experimental conditions, including pH, temperature, and anaerobic integrity, to ensure they are optimal for bifidobacterial growth. The concentration of lactitol should also be adequate, typically in the range of 1-2% (w/v).
Optimizing Experimental Conditions
Successful in vitro fermentation of this compound hinges on maintaining optimal environmental conditions. The following table summarizes key parameters derived from in vitro studies of prebiotics.
| Parameter | Optimal Range/Value | Rationale & Key Considerations |
| pH | 6.0 - 7.0 | Mimics the physiological pH of the human colon. A pH of around 6.0 has been shown to be particularly effective for the bifidogenic effect of similar prebiotics. |
| Temperature | 37°C | Reflects human body temperature, which is standard for cultivating gut microbiota. |
| Lactitol Concentration | 1% - 2% (w/v) | This concentration range is commonly used for in vitro prebiotic testing and has been shown to be effective. |
| Incubation Time | 24 - 48 hours | This duration is typically sufficient to observe significant changes in microbial populations and metabolite production in batch culture models. |
| Atmosphere | Strict Anaerobic | The gut microbiota is predominantly anaerobic. Maintaining an anaerobic environment (e.g., using an anaerobic cabinet with a gas mixture of N₂, CO₂, and H₂) is critical for cell viability and accurate results. |
Detailed Experimental Protocol: In Vitro Batch Fermentation
This protocol outlines a standard procedure for conducting an in vitro batch fermentation of this compound using a human fecal inoculum.
1. Preparation of Media and Reagents:
-
Prepare a basal fermentation medium. A commonly used medium includes protein sources (e.g., peptone, casein), complex carbohydrates, salts, and vitamins to support a diverse microbial community.
-
Prepare a stock solution of this compound.
-
Prepare a phosphate buffer solution (0.1 M, pH 7.0).
-
Prepare a reductive solution to help maintain anaerobic conditions.
-
Autoclave all media, solutions, and equipment to ensure sterility.
2. Fecal Inoculum Preparation:
-
Collect fresh fecal samples from healthy donors who have not taken antibiotics recently.
-
Process the samples promptly (ideally within 2 hours) in an anaerobic chamber to preserve the viability of anaerobic bacteria.
-
Prepare a fecal slurry by homogenizing the feces in the phosphate buffer (e.g., a 10-32% wt/vol suspension).
3. Fermentation Setup:
-
Inside an anaerobic chamber, dispense the fermentation medium into sterile fermentation vessels (e.g., serum bottles or tubes).
-
Add the this compound stock solution to the desired final concentration (e.g., 1% or 2% w/v).
-
Inoculate the medium with the fecal slurry (e.g., a 10% v/v inoculation).
-
Seal the fermentation vessels securely.
-
Include a negative control (basal medium with inoculum but no lactitol) and a positive control (e.g., inulin or FOS) if desired.
4. Incubation:
-
Incubate the vessels at 37°C for 24 to 48 hours. If using a shaking incubator, a gentle oscillation can help ensure uniform mixing.
5. Sampling and Analysis:
-
At designated time points (e.g., 0, 24, and 48 hours), collect samples from the fermentation vessels under anaerobic conditions.
-
Immediately process samples for analysis or store them appropriately (e.g., at -80°C for microbial DNA analysis).
-
Analyze samples for:
-
pH measurement.
-
Short-Chain Fatty Acid (SCFA) concentrations (e.g., by gas chromatography).
-
Microbial composition (e.g., by 16S rRNA gene sequencing or qPCR for specific bacterial groups like Bifidobacterium and Lactobacillus).
-
Visualizing Key Processes
Experimental Workflow
Caption: A simplified workflow for in vitro batch fermentation of lactitol.
Proposed Metabolic Pathway of Lactitol in Bifidobacterium
Caption: Proposed pathway for lactitol metabolism in Bifidobacterium.
References
Technical Support Center: Optimizing DNA Extraction from Stool in Lactitol Monohydrate Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions to help you improve DNA extraction from stool samples, particularly in the context of clinical studies involving Lactitol Monohydrate.
Frequently Asked Questions (FAQs)
Q1: How might this compound affect my stool samples and subsequent DNA extraction?
A1: this compound is an osmotic laxative, which can lead to stool samples with high water content. This altered consistency can present several challenges for DNA extraction:
-
Lower biomass concentration: The increased water content can dilute the microbial biomass, potentially leading to lower DNA yields from a given sample volume.
-
Altered chemical composition: The presence of lactitol and its metabolites may introduce compounds that can interfere with DNA extraction reagents and downstream applications.
-
Potential for DNA degradation: Watery stool may have different enzymatic activity, which could potentially lead to DNA degradation if samples are not properly stored or preserved immediately after collection. It is crucial to use a sample storage reagent or freeze samples immediately.[1]
Q2: What are the most critical steps for successful DNA extraction from stool samples in a lactitol study?
A2: The most critical steps are efficient cell lysis and removal of inhibitors. Given that stool is a complex matrix containing numerous PCR inhibitors like bile salts, complex polysaccharides, and humic acids, a robust protocol is essential.[1] For studies involving lactitol, where stool consistency is altered, particular attention should be paid to:
-
Sample homogenization: Ensuring the sample is thoroughly mixed with lysis buffers is key, especially with watery samples.
-
Mechanical lysis: Incorporating a bead-beating step is highly recommended to effectively break open microbial cell walls, which is often more effective than enzymatic lysis alone.[2][3][4]
-
Inhibitor removal: Utilizing a dedicated inhibitor removal step or a kit specifically designed to handle high-inhibitor samples is crucial for obtaining high-quality DNA suitable for downstream applications like PCR and sequencing.
Q3: Which type of DNA extraction kit is generally recommended for stool samples?
A3: Commercial kits that incorporate a mechanical lysis step (bead beating) and a robust inhibitor removal technology are generally superior for stool DNA extraction. Kits like the QIAamp PowerFecal Pro DNA Kit and those that are bead beating-based have been shown to efficiently lyse gram-positive bacteria and yield high quantities of pure, high-molecular-weight DNA. The choice of kit can significantly influence DNA yield, quality, and the resulting microbial composition.
Troubleshooting Guide
Low DNA Yield
Q: I'm getting very low DNA yields from stool samples from subjects taking this compound. What can I do?
A: Low DNA yield from watery stool is a common issue. Here are several steps you can take to improve your results:
-
Increase Starting Material (with caution): While it may seem intuitive to use a larger volume of watery stool, this can also increase the concentration of PCR inhibitors. A better approach might be to centrifuge the stool sample and use the pellet as the starting material.
-
Optimize Lysis:
-
Incorporate Bead Beating: If your current protocol doesn't include it, adding a mechanical disruption step with beads is crucial for efficient lysis of microbial cells.
-
Enzymatic Lysis: Consider adding a proteinase K digestion step to help break down proteins and improve DNA release.
-
Incubation Temperature: Increasing the lysis incubation temperature (e.g., to 65°C or 70°C) can enhance lysis efficiency.
-
-
Modify Elution:
-
Reduce Elution Volume: Using a smaller volume of elution buffer can concentrate your DNA.
-
Two-Step Elution: Add half the elution buffer, incubate, spin, and then add the second half to the same column to increase the final concentration.
-
Warm the Elution Buffer: Pre-warming the elution buffer to 55-65°C may improve elution efficiency.
-
Poor DNA Purity (Low A260/280 and A260/230 Ratios)
Q: My DNA has low A260/280 and A260/230 ratios. What does this mean and how can I fix it?
A: These ratios indicate the purity of your DNA sample.
-
A260/280 ratio: An ideal ratio is ~1.8. A lower ratio may indicate protein contamination.
-
A260/230 ratio: An ideal ratio is between 2.0-2.2. A lower ratio often points to contamination with residual salts from the extraction buffers or other organic compounds like humic acids.
Troubleshooting Steps:
-
Ensure Complete Homogenization: Incomplete lysis can leave cellular debris and proteins in your sample.
-
Additional Wash Steps: Including an extra wash step during the purification process can help remove residual salts and other contaminants.
-
Ethanol Removal: After the final wash step, ensure all residual ethanol is removed before eluting the DNA, as it can interfere with downstream applications. A brief, additional spin of the empty column or a short air-dry step can be effective.
-
Inhibitor Removal: Use a dedicated inhibitor removal kit or columns if your current kit is insufficient.
PCR Inhibition
Q: My DNA seems pure based on NanoDrop readings, but my PCR is failing or inefficient. What could be the problem?
A: Stool samples are rich in PCR inhibitors that may not be fully detected by spectrophotometry. These include bile salts, complex polysaccharides (especially relevant in lactitol studies), and humic acids.
Troubleshooting Steps:
-
Use an Inhibitor Removal Kit: If you suspect inhibitors, passing your purified DNA through a commercial inhibitor removal column is a reliable solution.
-
Dilute the DNA Template: Diluting your DNA sample (e.g., 1:10 or 1:100) can dilute the inhibitors to a concentration that no longer affects the PCR enzyme.
-
Use a PCR Additive: Additives like Bovine Serum Albumin (BSA) to your PCR master mix can help to bind inhibitors and relieve their effect on the polymerase.
-
Choose a Robust Polymerase: Some DNA polymerases are engineered to be more resistant to common PCR inhibitors.
Quantitative Data Summary
Table 1: Comparison of DNA Yield from Different Extraction Kits on Fecal Samples
| DNA Extraction Kit | Average DNA Yield (ng/µL) | Starting Material | Reference |
| QIAamp PowerFecal DNA Kit | High | Fecal Samples | |
| RNeasy PowerMicrobiome Kit | Highest | Fecal Samples | |
| FastDNA® SPIN Kit for Soil (FSo) | Significantly higher than M and Q | 10-50 mg wet wt. | |
| FastDNA® SPIN Kit (FSp) | Significantly higher than M and Q | 10-50 mg wet wt. | |
| Mobio Ultra Clean® Fecal DNA Kit (M) | Lower than FSo and FSp | 10-50 mg wet wt. | |
| QIAamp® DNA Stool Mini Kit (Q) | Lower than FSo and FSp | 10-50 mg wet wt. |
Table 2: Impact of Mechanical Lysis on DNA Yield and Quality
| Lysis Method | Effect on DNA Yield | Effect on Bacterial Diversity (DGGE) | Reference |
| Mechanical Disruption + QIAamp Kit | Increased amount of bacterial DNA | Improved diversity in bacterial bands | |
| QIAamp Kit alone | Lower yield | Reduced number of bands |
Experimental Protocols
Protocol 1: General Bead-Beating DNA Extraction from Stool
This protocol provides a general workflow for DNA extraction from stool samples incorporating mechanical lysis.
-
Sample Preparation: Add up to 200 mg of stool to a 2 mL tube containing lysis buffer and beads. For watery samples from lactitol studies, consider centrifuging the sample and using the pellet.
-
Lysis:
-
Add a lysis enhancer solution if provided by the kit.
-
Vortex to homogenize the sample.
-
Incubate at 65°C for 10 minutes.
-
Perform bead beating using a homogenizer (e.g., Vortex-Genie or TissueLyser) for 5-10 minutes.
-
-
Inhibitor Removal:
-
Centrifuge to pellet stool debris.
-
Transfer the supernatant to a new tube.
-
Add the inhibitor removal solution provided by the kit, vortex, and centrifuge.
-
Transfer the supernatant containing the DNA to a new tube.
-
-
DNA Binding:
-
Add binding buffer to the supernatant and mix.
-
Transfer the mixture to a spin column and centrifuge. Discard the flow-through.
-
-
Washing:
-
Add wash buffer to the spin column and centrifuge. Discard the flow-through. Repeat this step as recommended by the manufacturer.
-
Perform a final spin of the empty column to remove any residual ethanol.
-
-
Elution:
-
Place the spin column in a clean collection tube.
-
Add elution buffer directly to the center of the column membrane.
-
Incubate for 1-5 minutes at room temperature.
-
Centrifuge to elute the purified DNA.
-
Protocol 2: Post-Extraction Inhibitor Removal
If you suspect PCR inhibitors in your purified DNA, you can perform a cleanup step.
-
Select a Cleanup Kit: Use a commercially available kit designed for inhibitor removal (e.g., OneStep PCR Inhibitor Removal Kit).
-
Follow Manufacturer's Instructions: Typically, this involves adding a proprietary reagent to your DNA sample, incubating, and then centrifuging to pellet the inhibitors. The DNA remains in the supernatant.
-
Transfer Supernatant: Carefully transfer the supernatant containing the purified DNA to a new tube.
-
Quantify and Assess Purity: Re-measure the DNA concentration and purity (A260/280 and A260/230 ratios).
Visualizations
Caption: Workflow for DNA extraction from stool samples.
Caption: Troubleshooting common DNA extraction issues.
References
Technical Support Center: Addressing Variability in Lactitol Monohydrate-Induced Laxation Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to navigate the complexities of using lactitol monohydrate in animal models of laxation. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to help ensure the consistency and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during your experiments with this compound.
Q1: We are administering what is considered a standard effective dose of this compound to our rodents, but we are not observing a significant laxative effect. What could be the issue?
A1: Several factors can contribute to a lack of laxative effect. Consider the following troubleshooting steps:
-
Dosage and Administration:
-
Verification: Double-check your dose calculations and the concentration of your lactitol solution. Ensure accurate and consistent administration, especially when using oral gavage. For mice, precoating the gavage needle with sucrose can reduce stress and improve the accuracy of dosing[1].
-
Dose-Response: The effective dose can vary between different animal strains and even between individual animals. It may be necessary to perform a dose-response study to determine the optimal dose for your specific animal model. For instance, in Sprague Dawley rats with loperamide-induced constipation, lactitol has shown efficacy at doses of 300, 500, and 800 mg/kg[2][3][4][5].
-
-
Animal Model:
-
Strain Differences: Different strains of mice and rats can have varied responses to laxatives. What is effective in a Sprague Dawley rat may not be as effective in a C57BL/6 mouse at the same dose.
-
Acclimatization: Ensure that the animals have had an adequate acclimatization period (typically 5-7 days for rodents) after arrival at the facility before starting the experiment. This helps to minimize stress-related physiological changes that could impact gut motility.
-
-
Diet:
-
Composition: The composition of the animal's diet can significantly impact the efficacy of osmotic laxatives. High-fat diets can alter gut transit time and the gut microbiota, potentially affecting how lactitol is metabolized and its osmotic effect. In rats fed a high-fat diet, lactitol has been shown to decrease body weight gain and feed consumption.
-
Consistency: Ensure that all animals are on the same diet from a consistent supplier to minimize variability.
-
-
Gut Microbiota:
-
Baseline Differences: The baseline gut microbiota of the animals can influence the fermentation of lactitol and the production of short-chain fatty acids (SCFAs), which contribute to its laxative effect. Variability in the gut microbiome is a known factor that can affect animal model reproducibility.
-
Environmental Factors: The gut microbiota can be influenced by various environmental factors. Maintaining consistent housing conditions is crucial.
-
Q2: We are observing high variability in laxation response between individual animals within the same experimental group. How can we reduce this variability?
A2: Inter-individual variability is a common challenge in animal studies. Here are some strategies to minimize it:
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, dosing times, and measurement techniques, are as consistent as possible.
-
Homogenize Animal Groups: Use animals of the same age, sex, and from the same supplier to minimize genetic and physiological differences.
-
Control Environmental Factors: House animals under controlled and consistent environmental conditions (temperature, humidity, light-dark cycle).
-
Dietary Control: Provide a standardized diet to all animals and allow for an adaptation period if the diet is new.
-
Increase Sample Size: A larger sample size can help to mitigate the impact of individual outliers on the overall results.
Q3: Some of our animals are experiencing severe diarrhea and weight loss after lactitol administration. What should we do?
A3: Severe diarrhea and weight loss are signs of an excessive dose or sensitivity to lactitol.
-
Dose Reduction: Immediately consider reducing the dose of lactitol for subsequent experiments. Toxicity studies in rats have shown that high doses (e.g., 10 g/kg/day) can lead to diarrhea, decreased body weight gain, and reduced food consumption.
-
Monitor Animal Welfare: Closely monitor the animals for clinical signs of distress, such as soiled fur, abdominal distention, and piloerection. Provide supportive care as needed, including ensuring access to water to prevent dehydration.
-
Staggered Dosing: If a high dose is necessary, consider administering it in divided doses throughout the day.
-
Humane Endpoints: If an animal's body weight drops by more than 15-20% or if it shows other signs of severe distress, it should be euthanized according to your institution's animal care and use committee guidelines.
Q4: How long should we wait to observe the laxative effects of lactitol in our animal models?
A4: The time to onset of action can vary. In rodent models, changes in fecal parameters are often observed within a few hours to 24 hours after administration. For studies inducing constipation with agents like loperamide, lactitol is typically administered for several consecutive days, with fecal parameters measured daily. It is recommended to conduct a pilot study to determine the optimal time course for your specific experimental conditions.
Data on Lactitol-Induced Laxation in Animal Models
The following tables summarize quantitative data from studies on lactitol-induced laxation in rodent models.
Table 1: Effect of Lactitol on Fecal Parameters in Loperamide-Induced Constipated Sprague Dawley Rats
| Treatment Group | Dose (mg/kg) | Number of Fecal Pellets (per unit time) | Fecal Water Content (%) | Gastrointestinal Transit Rate (%) |
| Normal Control | - | Increased vs. Loperamide Control | Increased vs. Loperamide Control | 49.9 |
| Loperamide Control | 5 | Baseline | Baseline | 42.7 |
| Lactitol (Low) | 300 | Increased vs. Loperamide Control | Increased vs. Loperamide Control | Significantly increased vs. Loperamide Control |
| Lactitol (Medium) | 500 | Significantly increased vs. Loperamide Control | Significantly increased vs. Loperamide Control | Significantly increased vs. Loperamide Control |
| Lactitol (High) | 800 | Significantly increased vs. Loperamide Control | Significantly increased vs. Loperamide Control | Significantly increased vs. Loperamide Control |
| Lactulose (Positive Control) | 2010 | Significantly increased vs. Loperamide Control | Significantly increased vs. Loperamide Control | 51.8 |
Data synthesized from a study by Jang et al. (2024).
Table 2: Reported Side Effects of High-Dose Lactitol in Rodents
| Animal Model | Dose | Observed Side Effects | Reference |
| Sprague-Dawley Rats | 2.5 g/kg/day | Soft stool, decreased food consumption | |
| Sprague-Dawley Rats | 10 g/kg/day | Diarrhea, soiled fur, abdominal distention, salivation, piloerection, decreased body weight gain, increased water consumption, cecal distention with mucosal hyperplasia | |
| Wistar Rats | 2%, 5%, 10% in diet | Dose-related cecal enlargement, slightly decreased body weight gains | |
| Dogs (Beagle) | 1.0 g/kg/day and above | Vomiting | |
| Dogs (Beagle) | 0.50 g/kg/day and above | Soft stool, diarrhea |
Experimental Protocols
This section provides detailed methodologies for key experiments related to lactitol-induced laxation.
Protocol 1: Loperamide-Induced Constipation and Lactitol Treatment in Mice
Objective: To induce constipation in mice using loperamide and to assess the laxative effect of this compound.
Materials:
-
Male ICR mice (6-weeks-old)
-
Loperamide hydrochloride (5 mg/kg)
-
This compound solution
-
Standard laboratory diet and water
-
Metabolic cages or cages with wire mesh floors
-
Analytical balance
-
Drying oven
Procedure:
-
Acclimatization: Acclimate mice for at least one week to the housing facility and diet.
-
Group Allocation: Randomly divide mice into experimental groups (e.g., Normal Control, Loperamide Control, Lactitol-treated groups at different doses, Positive Control like lactulose).
-
Constipation Induction:
-
For all groups except the Normal Control, orally administer loperamide (5 mg/kg) twice a day for 5 consecutive days.
-
The Normal Control group receives the vehicle (e.g., saline).
-
-
Lactitol Administration:
-
One hour after the first loperamide administration each day, orally administer the respective doses of this compound solution to the treatment groups.
-
The Loperamide Control group receives the vehicle.
-
-
Fecal Parameter Measurement:
-
House mice individually in metabolic cages or cages that allow for easy collection of feces.
-
Over a specific time period (e.g., 6 or 24 hours) on the final day of treatment, collect all fecal pellets produced by each mouse.
-
Fecal Pellet Count: Count the total number of fecal pellets for each mouse.
-
Fecal Water Content:
-
Weigh the freshly collected fecal pellets (wet weight).
-
Dry the pellets in an oven at 60°C for 24 hours and weigh them again (dry weight).
-
Calculate the fecal water content using the formula: ((Wet Weight - Dry Weight) / Wet Weight) * 100%.
-
-
-
Gastrointestinal Transit Rate (Optional):
-
On the final day of treatment, after the last lactitol administration, orally administer a charcoal meal (e.g., 5% charcoal in 10% gum arabic).
-
After a set time (e.g., 30 minutes), euthanize the mice and carefully dissect the gastrointestinal tract from the stomach to the cecum.
-
Measure the total length of the small intestine and the distance the charcoal meal has traveled.
-
Calculate the gastrointestinal transit rate: (Distance traveled by charcoal / Total length of small intestine) * 100%.
-
Protocol 2: Assessment of Gut Microbiota Changes
Objective: To analyze the impact of this compound on the gut microbiota composition in a rodent model.
Materials:
-
Fecal samples collected from animals in Protocol 1
-
DNA extraction kit
-
PCR reagents for 16S rRNA gene amplification
-
Next-generation sequencing platform
Procedure:
-
Fecal Sample Collection: Collect fresh fecal samples from each animal at the end of the treatment period and immediately store them at -80°C.
-
DNA Extraction: Extract total bacterial DNA from the fecal samples using a commercially available DNA extraction kit according to the manufacturer's instructions.
-
16S rRNA Gene Amplification and Sequencing:
-
Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers.
-
Perform PCR and purify the amplicons.
-
Conduct next-generation sequencing of the purified amplicons.
-
-
Bioinformatic Analysis:
-
Process the raw sequencing data to remove low-quality reads and chimeras.
-
Cluster the sequences into operational taxonomic units (OTUs) at a 97% similarity threshold.
-
Perform taxonomic classification of the OTUs.
-
Analyze the alpha diversity (e.g., Chao1, Shannon index) and beta diversity (e.g., principal coordinate analysis) to assess changes in the microbial community structure between experimental groups. Lactitol has been shown to increase the relative abundance of beneficial bacteria such as Bifidobacterium and Lactobacillus and decrease the abundance of potentially pathogenic bacteria.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to lactitol-induced laxation studies.
References
- 1. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lactitol Alleviates Loperamide-Induced Constipation in Sprague Dawley Rats by Regulating Serotonin, Short-Chain Fatty Acids, and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Preventing degradation of Lactitol Monohydrate during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Lactitol Monohydrate during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a sugar alcohol used as a sugar substitute in low-calorie foods and as a laxative in pharmaceutical products.[1][2][3] Its stability is crucial for ensuring the quality, safety, and efficacy of these products. Degradation can lead to a loss of potency and the formation of impurities.
Q2: What are the primary degradation pathways for this compound?
A2: The most significant degradation pathway for this compound is acid-catalyzed hydrolysis. In an acidic environment, the glycosidic bond can be cleaved, breaking down Lactitol into its constituent monosaccharides: galactose and sorbitol.[1] It is generally stable under neutral and alkaline conditions and resistant to microbial breakdown.[1]
Q3: What are the key factors that can cause this compound to degrade during sample preparation?
A3: The primary factors that can induce degradation are:
-
Low pH (Acidic Conditions): Exposure to strong acids will accelerate hydrolysis.
-
High Temperature: Elevated temperatures can promote both hydrolysis and other potential degradation pathways.
-
Oxidizing Agents: Strong oxidizing agents can potentially degrade this compound.
Q4: Is this compound sensitive to light?
A4: While photostability is a general consideration in forced degradation studies, the available literature does not indicate that this compound is particularly sensitive to light. However, it is always good practice to protect samples from prolonged exposure to direct light.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, helping you identify and resolve potential degradation problems.
| Observed Issue | Potential Cause | Recommended Solution |
| Appearance of extra peaks in the chromatogram, especially peaks corresponding to sorbitol and galactose. | Acidic Hydrolysis: The sample may have been exposed to acidic conditions during preparation or analysis. | - Ensure all solvents and diluents are neutral or slightly alkaline. - Avoid using acidic mobile phases if possible. If an acidic mobile phase is necessary, keep the sample exposure time to a minimum and consider running the analysis at a lower temperature. - Check the pH of your sample matrix. |
| Loss of this compound peak area or inconsistent quantification. | Thermal Degradation: The sample may have been exposed to excessive heat. | - Avoid prolonged heating of the sample. If heating is necessary for dissolution, use the lowest effective temperature for the shortest possible time. - For HPLC analysis, consider using a column oven set to a moderate temperature (e.g., 30-40°C) unless a higher temperature is required for separation. Some methods for sugar alcohols do utilize higher temperatures (e.g., 85°C), in which case the stability of the analyte under these specific conditions should be verified. |
| Broad or tailing peaks in the chromatogram. | Poor Chromatographic Conditions: This may not be a degradation issue, but rather a problem with the analytical method. | - Ensure the mobile phase is properly prepared and degassed. - Check the column for contamination or degradation. A guard column is recommended. - Optimize the mobile phase composition and flow rate. For sugar alcohol analysis, ion-exchange chromatography is often used. |
| Gradual decrease in Lactitol peak area over a sequence of injections. | In-situ Degradation: The sample may be degrading in the autosampler over time. | - If the autosampler has temperature control, keep the sample vials cooled. - Prepare fresh samples more frequently. - Ensure the sample solvent is non-reactive and stable. |
Quantitative Data on this compound Degradation
Forced degradation studies help to understand the stability of a molecule under stress conditions. The following table summarizes the degradation of this compound under various conditions.
| Stress Condition | Parameters | Degradation (%) | Primary Degradants | Reference |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 2 hours | 15.6% | Sorbitol, Galactose | |
| Base Hydrolysis | 0.1 M NaOH at 80°C for 2 hours | 8.2% | Not specified | |
| Oxidative Degradation | 6% H₂O₂ at 50°C for 60 minutes | 10.4% | Not specified | |
| Thermal Degradation | 80°C for 2 hours | 5.8% | Not specified | |
| Acid Hydrolysis | pH 1 (HCl) at 100°C for 4 hours | 5.1% | Sorbitol, Galactose | |
| Acid Hydrolysis | pH 2 (HCl) at 100°C for 4 hours | 1.4% | Sorbitol, Galactose | |
| Alkaline Conditions | pH 13 (NaOH) at 100°C for 1 hour | No discoloration (indicating stability) | Not applicable |
Experimental Protocols
Below are detailed protocols for sample preparation and HPLC analysis of this compound, designed to minimize degradation.
Protocol 1: HPLC with Refractive Index (RI) Detection
This method is suitable for the quantification of this compound in bulk drug substance and simple formulations.
1. Sample Preparation:
- Accurately weigh about 100 mg of this compound sample into a 10 mL volumetric flask.
- Dissolve the sample in deionized water and make up to the volume.
- If the sample contains particulates, filter it through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: Bio-Rad Aminex HPX-87C Column (300 x 7.8 mm) or equivalent ion-exchange column suitable for carbohydrate analysis.
- Mobile Phase: Degassed deionized water.
- Flow Rate: 0.6 mL/min.
- Column Temperature: 85°C.
- Detector: Refractive Index (RI) Detector.
- Injection Volume: 20 µL.
3. Procedure:
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Inject a blank (deionized water) to ensure no interfering peaks are present.
- Inject the prepared standard and sample solutions.
- Quantify the this compound peak based on the peak area of a standard of known concentration.
Protocol 2: Stability-Indicating HPLC Method
This protocol is designed to separate this compound from its potential degradation products.
1. Sample Preparation (Forced Degradation):
- Acid Degradation: Dissolve the sample in 0.1 M HCl and heat at 80°C for 2 hours. Cool and neutralize with 0.1 M NaOH.
- Base Degradation: Dissolve the sample in 0.1 M NaOH and heat at 80°C for 2 hours. Cool and neutralize with 0.1 M HCl.
- Oxidative Degradation: Treat the sample with 6% H₂O₂ at 50°C for 1 hour.
- Thermal Degradation: Heat the solid sample at 80°C for 2 hours, then dissolve in the mobile phase.
2. HPLC Conditions:
- Column: C18 column (250 x 4.6 mm, 5 µm).
- Mobile Phase: Acetonitrile and Tri-acetate buffer (pH 8.5) in a 60:40 ratio.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 343 nm (Note: This wavelength suggests derivatization may be required as Lactitol has no significant UV chromophore. For direct analysis, RI or ELSD is preferred).
- Injection Volume: 20 µL.
Visualizations
Below are diagrams illustrating key workflows and concepts related to the analysis of this compound.
References
Technical Support Center: Oral Administration of Lactitol Monohydrate in Mice
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the oral administration of Lactitol Monohydrate in mice. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to support your research needs.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the oral administration of this compound in mice.
| Issue | Potential Cause | Recommended Solution |
| Mouse Distress During Gavage (Struggling, Vocalization) | Improper restraint technique. | Ensure the mouse is properly scruffed to immobilize the head and body. The head and body should be aligned vertically with the esophagus. |
| Gavage needle is too large. | Select the appropriate gavage needle size based on the mouse's weight and age. A 20-22 gauge needle is typically suitable for adult mice. | |
| Anxiety from the procedure. | Habituate the mice to handling and restraint for several days before the gavage procedure. Pre-coating the gavage needle with sucrose can also reduce stress-related reactions.[1] | |
| Regurgitation or Reflux of Lactitol Solution | Administration volume is too high. | The maximum recommended oral gavage volume for mice is 10 mL/kg.[2][3] Consider reducing the volume or administering the dose in two smaller portions. |
| Administration is too rapid. | Administer the solution slowly and steadily to allow the mouse to swallow. | |
| Improper placement of the gavage needle. | Ensure the needle is correctly placed in the esophagus and not the trachea. If you meet resistance, do not force the needle. | |
| Diarrhea or Abnormally Soft Stool | High dose of this compound. | This is a known effect of osmotic laxatives, especially at higher doses.[4][5] Consider a dose-response study to find the optimal dose for your experimental endpoint with minimal gastrointestinal upset. |
| Rapid onset of action. | Monitor the mice closely after administration. Ensure fresh water is readily available to prevent dehydration. | |
| Clogging of the Gavage Needle | Improperly dissolved this compound. | Ensure the this compound is fully dissolved in the vehicle before drawing it into the syringe. Gentle warming and vortexing can aid dissolution. |
| High concentration of the solution. | If using a high concentration, consider increasing the volume of the vehicle to create a less viscous solution, while staying within the maximum administration volume. | |
| Inconsistent Experimental Results | Variability in gavage technique. | Ensure all personnel performing the gavage are consistently trained and follow the same protocol. |
| Stress from the gavage procedure. | Stress can be a confounding variable in many studies. Consider less stressful alternatives to oral gavage if appropriate for your study design. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for preparing a this compound solution for oral administration in mice?
A1: Sterile water is the most common and recommended vehicle for preparing this compound solutions for oral gavage in mice. This compound is very soluble in water.
Q2: What is the appropriate dosage of this compound for modulating gut microbiota in mice?
A2: While specific dose-finding studies in mice for gut microbiota modulation are not extensively published, studies in rats have used doses ranging from 300 mg/kg to 800 mg/kg. A pilot study is recommended to determine the optimal dose for your specific mouse strain and experimental goals.
Q3: How should I prepare the this compound solution?
A3: To prepare a solution, weigh the desired amount of this compound powder and add it to a sterile container. Add the required volume of sterile water and vortex or stir until the powder is completely dissolved. Gentle warming can facilitate dissolution. For example, to prepare a 100 mg/mL solution, dissolve 1 g of this compound in 10 mL of sterile water.
Q4: How stable is the prepared this compound solution?
A4: this compound solutions are stable at room temperature. For long-term storage, it is recommended to store the solution at 2-8°C. A patent for a Lactitol solution suggests a storage period of up to two years when prepared under specific conditions to prevent deterioration.
Q5: What are the potential adverse effects of this compound administration in mice?
A5: The most common side effect, particularly at higher doses, is loose stools or diarrhea due to its osmotic laxative effect. In rat studies, high doses have also been associated with increased water consumption and enlargement of the cecum.
Q6: Are there alternatives to oral gavage for administering this compound to mice?
A6: Yes, less stressful alternatives include incorporating the this compound into a palatable food, such as a sweetened gel or peanut butter pellet. Voluntary consumption from a syringe is another option. These methods can reduce the stress associated with forced administration.
Q7: How do I properly perform an oral gavage in a mouse?
A7: Proper oral gavage technique involves securely restraining the mouse, selecting the correct size of a ball-tipped gavage needle, measuring the insertion depth from the mouth to the last rib, and gently inserting the needle into the esophagus. The solution should be administered slowly. Detailed protocols are available from various institutional animal care and use committees.
Quantitative Data
Table 1: Solubility and Stability of this compound
| Parameter | Value | Conditions | Reference |
| Solubility in Water | 667 mg/mL | 25°C | |
| Stability in Aqueous Solution | Stable | Room Temperature |
Table 2: Recommended Gavage Needle Sizes and Volumes for Mice
| Mouse Weight (g) | Gavage Needle Gauge | Maximum Administration Volume (mL) |
| 15-20 | 22 | 0.2 |
| 20-25 | 20 | 0.25 |
| 25-30 | 18-20 | 0.3 |
| >30 | 18 | 0.4 |
Note: The maximum recommended volume is 10 mL/kg body weight.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Gavage
-
Calculate the required amount: Determine the total volume of solution needed for your experiment based on the number of mice, the dosage, and the administration volume.
-
Weigh this compound: Accurately weigh the required amount of this compound powder using a calibrated scale.
-
Dissolve in vehicle: Transfer the powder to a sterile conical tube or beaker. Add the calculated volume of sterile water.
-
Ensure complete dissolution: Vortex or stir the solution until the this compound is fully dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution.
-
Storage: If not for immediate use, store the solution in a sterile, sealed container at 2-8°C.
Protocol 2: Oral Gavage Procedure in Mice
-
Animal preparation: Weigh the mouse to determine the correct administration volume.
-
Restraint: Securely restrain the mouse by scruffing the back of the neck to immobilize the head. The body should be held in a vertical position.
-
Measure insertion depth: Place the gavage needle alongside the mouse and measure the distance from the tip of the nose to the last rib. Mark this depth on the needle.
-
Needle insertion: Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle enters the esophagus. Do not force the needle.
-
Administer solution: Once the needle is in place, slowly administer the this compound solution.
-
Withdraw needle: Gently and smoothly withdraw the gavage needle.
-
Monitor the animal: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 15 minutes post-administration.
Visualizations
References
- 1. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Reproductive and developmental toxicity studies of lactitol (NS-4) (1)--Fertility study in rats by oral administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Reproductive and developmental toxicity studies of lactitol (NS-4) (2)--Teratogenicity study in rats by oral administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 81025-04-9 [chemicalbook.com]
- 5. Lactitol | C12H24O11 | CID 157355 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Measuring the Prebiotic Effects of Lactitol Monohydrate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lactitol Monohydrate. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges in measuring its prebiotic effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound as a prebiotic?
A1: this compound is a disaccharide sugar alcohol that is not hydrolyzed or absorbed in the small intestine.[1] It reaches the colon intact, where it is selectively fermented by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus.[2][3] This fermentation process leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, which lower the colonic pH and provide an energy source for colonocytes.[1][4]
Q2: What are the expected changes in the gut microbiota after this compound supplementation?
A2: Clinical studies have consistently shown that supplementation with this compound leads to a significant increase in the abundance of beneficial bacteria, particularly Bifidobacterium. Some studies also report an increase in Lactobacillus populations. Concurrently, a decrease in potentially pathogenic bacteria, such as Bacteroides, Clostridium, and coliforms, has been observed.
Q3: What are the common gastrointestinal side effects associated with this compound, and how can they be managed in a clinical trial setting?
A3: Common side effects are generally mild and include flatulence, abdominal distension, and diarrhea. These effects are dose-dependent. In a clinical trial setting, it is advisable to start with a lower dose (e.g., 10g/day) and gradually titrate upwards to the target dose (e.g., 20g/day) over several days to a week. This allows the gut microbiota to adapt to the increased substrate availability, minimizing gastrointestinal discomfort. For persistent loose stools, the dose may need to be reduced.
Q4: Why am I seeing high inter-individual variation in the response to this compound in my study?
A4: High inter-individual variation is a common challenge in prebiotic research. The composition of an individual's baseline gut microbiota is a key factor determining the response to a prebiotic. Factors such as diet, age, genetics, and medication use can all influence the baseline microbiota. Therefore, it is crucial to have a well-characterized study population and a sufficiently large sample size to account for this variability.
Q5: What is the recommended dosage of this compound for prebiotic effects?
A5: A daily dose of 10g of this compound has been shown to significantly increase Bifidobacterium and produce beneficial changes in fecal pH and SCFA concentrations with minimal side effects. For the treatment of chronic idiopathic constipation, a starting dose of 20g once daily is often used, which can be adjusted based on the patient's response.
Troubleshooting Guides
Troubleshooting In Vitro Fermentation Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no SCFA production | Inactive or insufficient fecal inoculum. | Ensure the fecal slurry is prepared from fresh samples and maintained under strict anaerobic conditions. The inoculum should be prepared at a sufficient concentration (e.g., 32% wt/vol). |
| Inappropriate fermentation medium. | Use an oligotrophic fermentation medium with peptone to provide a source of nutrients for the bacteria. | |
| High variability between replicates | Inhomogeneous fecal slurry. | Thoroughly homogenize the fecal slurry before inoculating the fermentation vessels. |
| Inconsistent anaerobic conditions. | Ensure all tubes are flushed with an anaerobic gas mixture (e.g., 80% N2, 10% CO2, 10% H2) and tightly sealed. | |
| Unexpected changes in microbial populations | Contamination of the fecal inoculum or medium. | Use sterile techniques throughout the experimental setup. Autoclave all media and equipment. |
Troubleshooting Microbiota Analysis (16S rRNA Sequencing)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low DNA yield from fecal samples | Inefficient DNA extraction method for Gram-positive bacteria. | Use a DNA extraction kit with a bead-beating step to ensure efficient lysis of both Gram-positive and Gram-negative bacteria. |
| Presence of PCR inhibitors in the DNA extract. | Incorporate an inhibitor removal step in your DNA extraction protocol. Humic acids are common inhibitors in fecal samples. | |
| PCR amplification failure or bias | Inappropriate primer selection. | Select primers that target a hypervariable region of the 16S rRNA gene suitable for your sequencing platform and research question. |
| Suboptimal PCR conditions. | Optimize PCR conditions, including annealing temperature and cycle number, for your specific primers and DNA samples. | |
| Inaccurate taxonomic assignment | Outdated or incomplete reference database. | Use a curated and regularly updated 16S rRNA gene database for taxonomic classification. |
| Sequencing errors. | Implement a robust quality filtering and error correction pipeline to remove low-quality reads and chimeras. |
Data Presentation
Table 1: Effect of this compound on Fecal Microbiota Populations
| Dosage | Study Population | Duration | Change in Bifidobacterium | Change in Lactobacillus | Reference |
| 10 g/day | Healthy Adults | 7 days | Significant increase (P = 0.017) | No significant change | |
| Not Specified | Constipated Patients | 2 weeks | Increasing trend (P = 0.08) | Not reported | |
| Not Specified | Liver Cirrhotic Patients | 4 weeks | Increase in B. longum and B. pseudocatenulatum | Increase in L. salivarius |
Table 2: Effect of this compound on Fecal Short-Chain Fatty Acid (SCFA) Concentrations
| Dosage | Study Population | Duration | Change in Acetate | Change in Propionate | Change in Butyrate | Reference |
| 10 g/day | Healthy Adults | 7 days | Not significant | Significant increase (P = 0.001) | Significant increase (P = 0.001) | |
| 20 g/day | Patients with Liver Cirrhosis | Not Specified | Significant increase | Not reported | No significant change |
Experimental Protocols
Protocol 1: In Vitro Anaerobic Fermentation of this compound
This protocol describes a batch fermentation model to assess the prebiotic effect of this compound on human fecal microbiota.
Materials:
-
Fresh human fecal samples from healthy donors (no antibiotic use for at least 3 months)
-
Phosphate-buffered saline (PBS), pH 7.0
-
Oligotrophic fermentation medium (containing peptone)
-
This compound
-
Anaerobic chamber (80% N2, 10% CO2, 10% H2)
-
Sterile fermentation tubes
-
Shaking incubator
Procedure:
-
Fecal Slurry Preparation:
-
Inside an anaerobic chamber, prepare a 32% (wt/vol) fecal slurry by homogenizing fresh fecal samples in PBS.
-
Filter the slurry through sterile gauze to remove large particulate matter.
-
-
Fermentation Setup:
-
To sterile fermentation tubes, add 7.5 mL of the oligotrophic fermentation medium.
-
Add this compound to the desired final concentration (e.g., 10 mg/mL). Include a control group with no added substrate.
-
Inoculate each tube with 2 mL of the fecal slurry.
-
Flush the headspace of each tube with the anaerobic gas mixture and seal tightly.
-
-
Incubation:
-
Incubate the tubes at 37°C with gentle shaking (e.g., 20 rpm) for 20-24 hours.
-
-
Sample Collection:
-
At the end of the incubation period, stop the fermentation by placing the tubes on ice.
-
Collect aliquots for SCFA analysis and DNA extraction for microbiota profiling. Store samples at -80°C until analysis.
-
Protocol 2: Gas Chromatography Analysis of Short-Chain Fatty Acids
This protocol provides a general workflow for the analysis of SCFAs in fecal fermentation samples using gas chromatography (GC).
Materials:
-
Fermentation samples
-
Internal standard (e.g., 2-ethylbutyric acid)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
GC system with a flame ionization detector (FID)
Procedure:
-
Sample Preparation:
-
Thaw the fermentation samples on ice.
-
To 1 mL of sample, add the internal standard.
-
Acidify the sample by adding HCl to a final pH of 2-3.
-
-
Extraction:
-
Add 2 mL of diethyl ether to the acidified sample and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Transfer the upper ether layer to a clean tube containing anhydrous sodium sulfate to remove residual water.
-
-
GC Analysis:
-
Inject 1 µL of the dried ether extract into the GC-FID system.
-
Use a suitable capillary column for SCFA separation.
-
Run the analysis with an appropriate temperature program.
-
-
Quantification:
-
Identify and quantify the SCFAs based on the retention times and peak areas of the standards.
-
Normalize the concentrations to the internal standard.
-
Visualizations
References
- 1. Effects of Sweeteners on the Gut Microbiota: A Review of Experimental Studies and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beneficial effects of lactitol on the composition of gut microbiota in constipated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Lactitol Supplementation Modulates Intestinal Microbiome in Liver Cirrhotic Patients [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Adjusting Lactitol Monohydrate dosage to mitigate side effects in animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Lactitol Monohydrate dosage to mitigate side effects in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a sugar alcohol derived from lactose.[1][2] It is poorly absorbed in the small intestine and acts as an osmotic laxative.[1][2] In the colon, it is metabolized by gut flora into short-chain fatty acids (SCFAs).[1] This process increases the osmotic pressure in the colon, drawing water into the intestines, which softens the stool and promotes bowel movements. This mechanism is also associated with its primary side effects.
Q2: What are the most common side effects of this compound observed in animal studies?
The most frequently reported side effects in animal studies, particularly in dogs and rats, are gastrointestinal in nature. These include:
-
Soft stool and diarrhea
-
Vomiting
-
Increased water consumption
-
Abdominal distension and flatulence
-
Cecal enlargement
Q3: How can I mitigate the gastrointestinal side effects of this compound in my animal studies?
The primary strategy to mitigate side effects is dosage adjustment. Starting with a lower dose and gradually titrating up to the desired therapeutic level can help the animals adapt. If persistent loose stools or diarrhea occur, reducing the dosage is recommended. Ensuring the animals have free access to fresh water is also crucial, especially as increased water consumption can be a side effect.
Q4: Are there any species-specific differences in the side effect profile of this compound?
The available data primarily focuses on rodent (rat) and non-rodent (dog) models. Both species exhibit similar gastrointestinal side effects. However, the dosage levels at which these effects occur can differ. It is essential to consult species-specific toxicity studies to determine appropriate starting doses and anticipated side effects.
Troubleshooting Guide
Issue: Animals are experiencing severe diarrhea after this compound administration.
Troubleshooting Steps:
-
Confirm Dosage: Double-check the administered dose to ensure it aligns with the intended experimental protocol and published safety data for the specific animal model.
-
Reduce Dosage: Diarrhea is a common sign of overdose. Consider reducing the dosage to a lower, previously well-tolerated level. A gradual dose escalation may be necessary.
-
Hydration: Ensure animals have ad libitum access to drinking water to prevent dehydration, which can be a consequence of diarrhea.
-
Monitor Electrolytes: If diarrhea is prolonged or severe, monitoring serum electrolytes may be necessary, as imbalances can occur.
Issue: Animals are exhibiting vomiting after oral gavage of this compound.
Troubleshooting Steps:
-
Dosage and Concentration: High concentrations of lactitol solution can contribute to vomiting. Consider diluting the solution or dividing the daily dose into smaller, more frequent administrations.
-
Administration with Food: For some animals, administering this compound with food may help reduce nausea and vomiting.
-
Observe for Other Signs: Note any other concurrent signs of distress or toxicity. Vomiting can be an early indicator of poor tolerance.
Data on Dosage and Side Effects in Animal Studies
Table 1: this compound Dosage and Observed Side Effects in Dog Studies
| Dosage (g/kg/day) | Duration | Observed Side Effects | No-Toxic Dose (g/kg/day) | Reference |
| 7.5, 15.0, 30.0 | Single Dose | Vomiting (all groups), Diarrhea (15.0 and 30.0 g/kg) | - | |
| 1.0, 2.5, 6.25 | 13 weeks | Soft stool and diarrhea (≥1.0 g/kg), Vomiting (≥1.0 g/kg), Increased water consumption (6.25 g/kg) | - | |
| 0.25, 0.50, 1.0 | 13 weeks | Soft stool and diarrhea (≥0.50 g/kg), Vomiting (≥1.0 g/kg) | 0.25 | |
| 1.25, 6.25 | 52 weeks | Soft stool, diarrhea, vomiting (both groups), Bloody stool, increased water consumption (6.25 g/kg) | 0.25 |
Table 2: this compound Dosage and Observed Side Effects in Rat Studies
| Dosage (g/kg/day) | Duration | Observed Side Effects | No-Effect Dose (g/kg/day) | Reference |
| 0.7, 2.65, 10 | Gestation Day 7-17 | Diarrhea or soft stool (10 g/kg), Decreased food consumption (≥2.65 g/kg), Increased water consumption (10 g/kg), Cecal enlargement (≥2.65 g/kg) | 0.7 (general toxicity in dams) | |
| 0.7, 2.65, 10 | Gestation Day 17 - Postnatal Day 21 | Diarrhea or soft stool (10 g/kg), Decreased food consumption (≥2.65 g/kg), Increased water consumption (10 g/kg), Cecal enlargement (10 g/kg) | 0.7 (general toxicity in dams) |
Experimental Protocols
Generalized Protocol for a 13-Week Oral Toxicity Study in Dogs
This protocol is a generalized representation based on the available literature.
-
Animal Model: Beagle dogs (male and female).
-
Group Allocation: Animals are randomly assigned to a control group (receiving vehicle, e.g., water) and at least three treatment groups receiving different doses of this compound.
-
Dosage Administration: this compound is administered orally once daily.
-
Observations:
-
Clinical Signs: Animals are observed daily for any clinical signs of toxicity, including changes in behavior, and the incidence of vomiting, soft stool, and diarrhea.
-
Body Weight and Food Consumption: Recorded weekly.
-
Water Consumption: Monitored, often on a weekly basis.
-
Ophthalmological and Electrocardiographic Examinations: Conducted at baseline and at the end of the study.
-
Hematology and Blood Chemistry: Blood samples are collected at baseline and at the termination of the study.
-
Urinalysis: Urine samples are collected periodically.
-
-
Pathology: At the end of the 13-week period, a complete necropsy is performed. Organ weights are recorded, and tissues are collected for histopathological examination.
-
Recovery Period: A subset of animals may be kept for a recovery period (e.g., 4 weeks) without treatment to assess the reversibility of any observed effects.
Visualizations
Caption: Mechanism of action of this compound leading to therapeutic and adverse effects.
Caption: Experimental workflow for a dose-finding and side effect monitoring study.
References
Validation & Comparative
A Comparative Analysis of Lactitol Monohydrate and Polyethylene Glycol in the Management of Constipation: A Review of Randomized Controlled Trials
This guide provides a detailed comparison of Lactitol Monohydrate and Polyethylene Glycol (PEG), two commonly utilized osmotic laxatives for the treatment of constipation and for bowel preparation prior to clinical procedures. The following sections present a synthesis of data from randomized controlled trials, offering insights into their relative efficacy, safety, and tolerability. This information is intended for researchers, scientists, and drug development professionals to support evidence-based decision-making.
Efficacy and Performance
The efficacy of this compound and Polyethylene Glycol has been evaluated in various clinical settings, including for bowel cleansing before colonoscopy and for the management of chronic constipation.
A randomized clinical trial comparing oral solutions of mannitol, lactitol, and PEG for bowel cleansing found that all three were effective.[1] The adequacy of bowel cleansing, assessed by the Boston Bowel Preparation Scale (BBPS), was high in all groups, with 93.5% in the lactitol group and 92.3% in the PEG group achieving adequate cleansing.[1]
In the context of chronic constipation, multiple studies and meta-analyses have compared polyethylene glycol with lactulose, a disaccharide sugar similar to lactitol. These studies consistently suggest that PEG is superior to lactulose in improving stool frequency and consistency, and in relieving abdominal pain.[2][3][4] For instance, a meta-analysis of ten randomized controlled trials concluded that PEG should be preferred over lactulose for the treatment of chronic constipation in both adults and children. Another study in children found that PEG 3350 significantly decreased the total colonic transit time compared to lactulose.
While direct head-to-head trials of this compound versus PEG for chronic constipation are less common, the available evidence for lactulose provides a strong indication of the comparative efficacy of these osmotic laxatives. One study found that both PEG and lactulose were effective in treating functional constipation in children, but the results for PEG were better, although not statistically significant in that particular study. However, another randomized study in children demonstrated that PEG 3350 is more effective and causes fewer side effects than lactulose.
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies.
Table 1: Efficacy in Bowel Cleansing for Colonoscopy
| Parameter | Lactitol | Polyethylene Glycol (PEG) |
| Adequate Bowel Cleansing (BBPS) | 93.5% | 92.3% |
| Tolerability (vs. PEG) | Better tolerated (P=0.001) | - |
Table 2: Efficacy in Chronic Constipation (PEG vs. Lactulose/Lactitol)
| Parameter | Polyethylene Glycol (PEG) | Lactulose/Lactitol | p-value | Study Population |
| Mean Defecation Frequency/Week (End of Study) | 8.6 ± 2.7 | 5.8 ± 3.0 | <0.05 | Children |
| Successful Outcomes (%) | 93.3% | 80% | >0.05 | Children |
| Mean Defecations/Week (Week 12) | 7.9 ± 0.6 | 5.7 ± 0.5 | 0.008 | Infants and Children |
| Good Clinical Outcome (Week 12) | 98% | 90% | - | Infants and Children |
| Total Colonic Transit Time (hours) | 47.6 ± 2.7 | 55.3 ± 2.4 | 0.038 | Children |
| Improvement in Fecal Consistency (vs. Lactulose) | 1.29 times more effective | - | - | Meta-analysis |
| Improvement in Abdominal Pain (vs. Lactulose) | 0.59 (relative effect) | - | - | Meta-analysis |
Safety and Tolerability
The safety and tolerability profiles of lactitol and PEG are crucial considerations in their clinical use.
In the bowel preparation study, lactitol was found to be better tolerated than PEG. Adverse events are a key differentiator. A meta-analysis indicated that PEG is associated with fewer adverse effects compared to lactulose. Specifically, side effects such as bloating and abdominal pain were more common in the lactulose group. Another study in children with chronic functional constipation found that abdominal cramps were significantly more frequent in those who received lactulose compared to PEG.
Table 3: Safety and Tolerability Profile
| Adverse Event | Lactitol/Lactulose | Polyethylene Glycol (PEG) | p-value | Study Population |
| Hypernatremia (Bowel Prep) | 5.2% | 7.3% | - | Adults |
| Side Effects (Bloating, Abdominal Pain) | More frequent (23 patients) | Less frequent (15 patients) | 0.02 | Infants and Children |
| Abdominal Cramps | Significantly higher incidence | Lower incidence | 0.001 | Children |
| Nausea and Vomiting | 10.6% | 4.3% | 0.221 | Children |
| Diarrhea and Loose Stools | More frequently reported | Less frequently reported | Significant | Pregnant Women |
Experimental Protocols
The methodologies employed in the cited randomized controlled trials are crucial for interpreting the results.
Bowel Cleansing for Colonoscopy
-
Study Design: A randomized, blinded clinical trial.
-
Participants: 294 patients scheduled for colonoscopy were randomized into three groups (mannitol, lactitol, and PEG).
-
Intervention: Patients received oral solutions of either mannitol, lactitol, or PEG for bowel cleansing.
-
Primary Endpoint: Adequacy of colon cleansing was evaluated using the Boston Bowel Preparation Scale (BBPS).
-
Additional Endpoints: Tolerance to the bowel preparation solution and the frequency of adverse events such as hypernatremia were also assessed.
Chronic Constipation in Children
-
Study Design: A randomized clinical trial.
-
Participants: 90 pediatric patients with functional constipation were randomized into two groups.
-
Intervention: Group A received PEG (0.8g/kg/day) and Group B received Lactulose (2g/kg/day) for 8 weeks.
-
Primary Endpoint: Improvement in defecation frequency per week at the end of the 8-week therapy. A successful outcome was defined as passing stool 3 or more times per week.
-
Data Analysis: SPSS version 26 was used for statistical analysis.
Chronic Constipation in Infants and Children
-
Study Design: A randomized, multicenter study.
-
Participants: 102 patients aged 3.62 ± 1.42 years with functional constipation.
-
Intervention: Patients were randomized to receive either PEG 3350 or lactulose for 12 weeks, followed by a 4-week follow-up.
-
Primary Endpoints: Number of defecations per week after 12 weeks of treatment and improvement in stool consistency of at least 2 points on the Bristol scale.
-
Secondary Endpoint: Presence of adverse events.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the general mechanism of action of osmotic laxatives and a typical workflow for a randomized controlled trial comparing these agents.
Caption: Mechanism of action for osmotic laxatives.
Caption: Typical workflow of a randomized controlled trial.
References
- 1. A Randomized Clinical Trial Evaluating Mannitol, Lactitol, and Polyethylene Glycol Macrogol as Oral Solutions for Colonoscopy Preparation, International Journal of Gastroenterology, Science Publishing Group [sciencepublishinggroup.com]
- 2. Lactulose versus Polyethylene Glycol for Chronic Constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ssl.rima.org [ssl.rima.org]
- 4. Lactulose versus Polyethylene Glycol for Chronic Constipation. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Prebiotic Effects of Lactitol Monohydrate and Other Polyols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the prebiotic effects of Lactitol Monohydrate and other common polyols, including xylitol, sorbitol, mannitol, and erythritol. The information presented is supported by experimental data from in vitro and human studies, offering valuable insights for research and development in the fields of gut health and therapeutics.
Executive Summary
Polyols, or sugar alcohols, are carbohydrates that are not fully absorbed in the small intestine, allowing them to be fermented by the gut microbiota in the colon. This fermentation can lead to prebiotic effects, selectively stimulating the growth of beneficial bacteria and promoting the production of health-promoting short-chain fatty acids (SCFAs). This guide focuses on a comparative analysis of these effects, with a particular emphasis on this compound.
This compound has demonstrated notable prebiotic properties, consistently showing a significant increase in the beneficial gut bacterium Bifidobacterium. Clinical studies have quantified this increase, highlighting its potential as a reliable prebiotic agent. Furthermore, in vitro fermentation of lactitol primarily yields acetate, a key SCFA.
In comparison, other polyols exhibit varied prebiotic activities. Xylitol has been shown in some studies to also promote the growth of bifidobacteria and, in contrast to lactitol, its fermentation can lead to a higher proportion of butyrate, an SCFA crucial for colonocyte health. Sorbitol and mannitol appear to have a lesser impact on the gut microbiota composition. Erythritol is largely absorbed in the small intestine, with minimal amounts reaching the colon, and is generally considered to have negligible prebiotic effects.
This guide will delve into the quantitative data from various studies, detail the experimental protocols used to derive this data, and provide visual representations of the key metabolic pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Prebiotic Effects
The following table summarizes the quantitative data on the prebiotic effects of this compound and other polyols. It is important to note that the data is compiled from various studies with different methodologies, which should be taken into consideration when making direct comparisons.
| Polyol | Change in Bifidobacterium | Change in Lactobacillus | Key SCFA Production Profile | Source (Citation) |
| This compound | Significant increase (from 2.74 × 10⁹ to 1.39 × 10¹⁰ copies/μL of fecal DNA)[1] | Significant increase[2] | Primarily Acetate[3][4] | [3] |
| Xylitol | Increase noted in some studies | Increase noted in some reviews | Primarily Butyrate (higher proportion than lactitol) | |
| Sorbitol | No significant change reported | - | Primarily Acetate | |
| Mannitol | No significant change reported | - | - | |
| Erythritol | No significant change reported | Not metabolized by Lactobacillus in vitro | Minimal to no SCFA production |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a framework for understanding and potentially replicating the presented findings.
In Vitro Fecal Fermentation
-
Objective: To simulate the fermentation of polyols by the human gut microbiota in a controlled laboratory setting and to analyze the production of short-chain fatty acids (SCFAs).
-
Methodology:
-
Fecal Slurry Preparation: Fresh fecal samples are collected from healthy human donors. The feces are homogenized and diluted in a buffer solution (e.g., phosphate-buffered saline) to create a fecal slurry, which serves as the inoculum.
-
Fermentation Medium: A basal medium containing nutrients for bacterial growth is prepared. The polyol of interest (this compound, xylitol, etc.) is added as the primary carbohydrate source.
-
Incubation: The fecal slurry is added to the fermentation medium in an anaerobic environment to mimic the conditions of the colon. The mixture is then incubated at 37°C for a specified period (e.g., 24-48 hours).
-
Sampling: Aliquots of the fermentation broth are collected at different time points to analyze changes in bacterial populations and SCFA concentrations.
-
Quantification of Gut Bacteria via qPCR
-
Objective: To quantify the abundance of specific bacterial groups, such as Bifidobacterium and Lactobacillus, in fecal samples.
-
Methodology:
-
DNA Extraction: Total DNA is extracted from fecal samples collected before and after the intervention period using a commercial DNA extraction kit.
-
Primer Design: Specific primers targeting a unique gene of the target bacteria (e.g., the 16S rRNA gene or other housekeeping genes like groEL) are designed.
-
Quantitative Real-Time PCR (qPCR): The extracted DNA is used as a template in a qPCR reaction with the specific primers and a fluorescent dye (e.g., SYBR Green) or a probe. The amount of amplified DNA is measured in real-time, allowing for the quantification of the target bacteria.
-
Data Analysis: The abundance of the target bacteria is expressed as the number of gene copies per unit of fecal DNA or per gram of feces.
-
Analysis of Short-Chain Fatty Acids (SCFAs) by Gas Chromatography
-
Objective: To measure the concentrations of SCFAs (e.g., acetate, propionate, butyrate) in fecal or fermentation samples.
-
Methodology:
-
Sample Preparation: SCFAs are extracted from the samples. This typically involves acidification of the sample followed by extraction with an organic solvent (e.g., diethyl ether). An internal standard is often added for accurate quantification.
-
Derivatization (Optional): In some methods, SCFAs are chemically modified (derivatized) to increase their volatility for better separation and detection by the gas chromatograph.
-
Gas Chromatography (GC) Analysis: The extracted and derivatized SCFAs are injected into a gas chromatograph equipped with a suitable column and a detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS). The different SCFAs are separated based on their boiling points and retention times in the column.
-
Quantification: The concentration of each SCFA is determined by comparing its peak area to that of a known concentration of a standard.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes and relationships described in this guide.
Caption: Fermentation pathway of polyols by gut microbiota.
Caption: Typical experimental workflow for assessing prebiotic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience [mdpi.com]
- 4. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the impact of Lactitol Monohydrate on the gut-brain axis
For Researchers, Scientists, and Drug Development Professionals
The intricate communication network between the gastrointestinal tract and the central nervous system, known as the gut-brain axis, has emerged as a critical area of research for understanding and potentially treating a range of neurological and psychiatric conditions. Prebiotics, non-digestible food ingredients that selectively stimulate the growth and activity of beneficial gut bacteria, are at the forefront of this research. This guide provides a comprehensive comparison of Lactitol Monohydrate with other common prebiotics—Inulin, Fructo-oligosaccharides (FOS), and Galacto-oligosaccharides (GOS)—in the context of their impact on the gut-brain axis, supported by experimental data.
Impact on Gut Microbiota Composition
Prebiotics exert their influence on the gut-brain axis primarily by modulating the composition and function of the gut microbiota. The following table summarizes the effects of this compound and other prebiotics on key beneficial bacteria.
| Prebiotic | Key Microbial Changes | Supporting Evidence |
| This compound | Significant increase in Bifidobacterium .[1] A study on constipated patients showed a significant increase in the abundance of Bifidobacterium after two weeks of Lactitol administration.[1] | A clinical trial involving 29 patients with chronic constipation demonstrated that Lactitol supplementation (oral administration for 2 weeks) led to a significant increase in Bifidobacterium abundance, as measured by both 16S rRNA sequencing and real-time PCR.[1] |
| Inulin | Increases in Bifidobacterium and Lactobacillus . Inulin supplementation has been shown to increase the abundance of Bifidobacterium and, in some studies, Lactobacillus. | A randomized, double-blind clinical trial in overweight/obese and healthy individuals found that inulin intervention significantly increased the abundance of Bacteroidales, Bacteroidia, and Lactobacillus.[2] |
| Fructo-oligosaccharides (FOS) | Significant increase in Bifidobacterium . FOS is well-documented to stimulate the growth of Bifidobacterium. | A systematic review and meta-analysis of human studies concluded that FOS consumption leads to a dramatic increase in the counts of Bifidobacterium spp.[3] |
| Galacto-oligosaccharides (GOS) | Significant increase in Bifidobacterium . GOS is known for its potent bifidogenic effect. | Multiple studies have demonstrated that GOS supplementation increases the abundance of bifidobacteria in the gut of healthy adults and the elderly. |
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of prebiotics by gut bacteria produces short-chain fatty acids (SCFAs), which are crucial signaling molecules in the gut-brain axis. Butyrate, in particular, has been shown to have neuroprotective effects.
| Prebiotic | Impact on SCFA Production | Supporting Evidence |
| This compound | Increases total SCFAs, with a notable increase in butyrate in some in vitro models. | In vitro fermentation models have shown that lactitol fermentation by gut microbiota leads to the production of SCFAs. |
| Inulin | Increases butyrate production. Inulin fermentation is consistently associated with increased butyrate levels. | Studies have shown that inulin supplementation can increase butyrogenesis in the human gut. |
| Fructo-oligosaccharides (FOS) | Increases total SCFAs, but may reduce butyrate-producing bacteria in some contexts. | A randomized controlled trial showed that while FOS increased Bifidobacterium, it also led to a decrease in some butyrate-producing bacteria. |
| Galacto-oligosaccharides (GOS) | Increases total SCFAs, including acetate, propionate, and butyrate. | In vitro colonic fermentation models have demonstrated that GOS supplementation leads to an increase in total SCFAs, with butyrate production being highest between 24 and 48 hours. |
Impact on Neurological Outcomes
While the impact of prebiotics on the gut is well-established, research into their direct effects on neurological outcomes is an evolving field. Evidence for this compound in this area is emerging, primarily from preclinical studies and clinical trials in specific patient populations.
| Prebiotic | Neurological and Gut-Brain Axis Effects | Supporting Evidence |
| This compound | Increases intestinal neurotransmitters (preclinical). In a study on rats, Lactitol administration led to an increase in the intestinal neurotransmitters serotonin and substance P, which are involved in regulating gut motility and have roles in the gut-brain axis. Improves psychometric performance in patients with hepatic encephalopathy. | A study in a rat model of loperamide-induced constipation found that lactitol administration resulted in a concentration-dependent increase in serotonin levels in the colon. A randomized, cross-over study in 14 patients with cirrhosis and subclinical hepatic encephalopathy showed that both lactitol and lactulose improved psychometric performance to a similar degree. |
| Inulin | May improve cognitive function and mood. Some studies suggest that inulin supplementation can have positive effects on cognitive function and mood, though more research is needed. | A randomized controlled trial in healthy older adults is currently investigating the effects of inulin on cognitive function and mood. |
| Fructo-oligosaccharides (FOS) | May have beneficial effects on mood and cognition. Research is exploring the potential of FOS to positively influence mood and cognitive processes. | A randomized controlled trial in healthy older adults is assessing the impact of a probiotic supplement, which often contains FOS as a prebiotic, on cognitive function and mood. |
| Galacto-oligosaccharides (GOS) | May reduce anxiety and alter brain activity. Some studies have indicated that GOS supplementation can reduce anxiety and modulate brain activity related to emotional processing. | Research has shown that GOS supplementation can have anxiolytic effects and alter brain activity in response to emotional stimuli. |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental designs discussed, the following diagrams are provided in DOT language.
Caption: Signaling pathway of the this compound-gut-brain axis.
Caption: Generalized experimental workflow for a human clinical trial.
Experimental Protocols
Quantification of Short-Chain Fatty Acids (SCFAs) in Human Stool by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the concentrations of major SCFAs (acetate, propionate, and butyrate) in human fecal samples.
Methodology:
-
Sample Preparation: Fecal samples are collected and immediately stored at -80°C. For analysis, a known weight of the frozen stool is homogenized in a suitable buffer (e.g., phosphate-buffered saline).
-
Extraction: The homogenized sample is acidified (e.g., with hydrochloric acid) to protonate the SCFAs. SCFAs are then extracted into an organic solvent (e.g., diethyl ether or a mixture of isobutanol and pyridine). An internal standard (e.g., 2-ethylbutyric acid) is added for accurate quantification.
-
Derivatization: To increase their volatility for GC analysis, the extracted SCFAs are derivatized. A common method is esterification using agents like isobutyl chloroformate.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer. The compounds are separated based on their boiling points and retention times on the GC column. The mass spectrometer identifies and quantifies the individual SCFAs based on their mass-to-charge ratio.
-
Data Analysis: The concentration of each SCFA is calculated by comparing its peak area to that of the internal standard and referencing a standard curve generated with known concentrations of each SCFA.
Analysis of Gut Microbiota Composition by 16S rRNA Gene Sequencing
Objective: To determine the relative abundance of different bacterial taxa in human fecal samples.
Methodology:
-
DNA Extraction: Total genomic DNA is extracted from a known amount of fecal sample using a commercially available DNA extraction kit designed for stool samples. These kits typically involve mechanical lysis (e.g., bead beating) and chemical lysis to break open bacterial cells.
-
PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified from the extracted DNA using universal primers. These primers are designed to bind to conserved regions of the 16S rRNA gene across a broad range of bacteria.
-
Library Preparation: The PCR amplicons are purified and indexed with unique barcodes for each sample. This allows for the pooling of multiple samples in a single sequencing run (multiplexing).
-
Sequencing: The pooled library is sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq or NovaSeq). This generates millions of short DNA sequences (reads).
-
Bioinformatic Analysis:
-
Quality Control: The raw sequencing reads are filtered to remove low-quality reads and adapter sequences.
-
Denoising/OTU Clustering: The high-quality reads are either denoised into Amplicon Sequence Variants (ASVs) or clustered into Operational Taxonomic Units (OTUs) based on sequence similarity (typically 97%).
-
Taxonomic Assignment: The representative sequence for each ASV/OTU is assigned to a taxonomic lineage (from phylum to genus or species) by comparing it to a reference database (e.g., Greengenes, SILVA).
-
Statistical Analysis: The relative abundance of different taxa is calculated for each sample. Statistical analyses are then performed to compare the microbial composition between different experimental groups.
-
Conclusion
This compound demonstrates a clear prebiotic effect by selectively stimulating the growth of beneficial gut bacteria, particularly Bifidobacterium. While direct evidence from human clinical trials on its impact on mood and cognitive function in the general population is still emerging, preclinical data showing an increase in intestinal neurotransmitters is promising. In the specific context of hepatic encephalopathy, Lactitol has been shown to improve neurological outcomes, providing a strong indication of its influence on the gut-brain axis.
Compared to other well-studied prebiotics like inulin, FOS, and GOS, this compound shares the core mechanism of modulating the gut microbiota and increasing SCFA production. However, more research is needed to fully elucidate its specific neurological benefits in a broader context and to provide a more direct quantitative comparison with other prebiotics in terms of their effects on cognitive and emotional health in diverse populations. The detailed experimental protocols provided here offer a framework for such future investigations, which will be crucial for advancing our understanding of the therapeutic potential of this compound in the context of the gut-brain axis.
References
- 1. Beneficial effects of lactitol on the composition of gut microbiota in constipated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of inulin and fructooligosaccharides on gut microbiota composition and glycemic metabolism in overweight/obese and healthy individuals: a randomized, double-blind clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Fructooligosaccharides Supplementation on the Gut Microbiota in Human: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Non-Absorbable Disaccharides in the Management of Hepatic Encephalopathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety of two primary non-absorbable disaccharides, lactulose and lactitol, for the treatment of hepatic encephalopathy (HE). The information presented is based on a comprehensive review of meta-analyses and randomized controlled clinical trials to support research and development in this therapeutic area.
Efficacy and Safety Profile: Lactulose vs. Lactitol
Non-absorbable disaccharides are a cornerstone in the management of hepatic encephalopathy.[1][2] Their primary mechanism of action involves the reduction of intestinal ammonia production and absorption.[3][4][5] While both lactulose and lactitol have demonstrated efficacy, their performance and patient tolerability show notable differences.
Meta-analyses of several controlled trials have consistently concluded that there is no statistically significant difference in the therapeutic effects of lactitol and lactulose in treating chronic hepatic encephalopathy. Both agents have been shown to be equally effective in improving the clinical and neurological status of patients. However, a significant distinction lies in their side effect profiles. Lactitol is generally better tolerated than lactulose. Specifically, studies have reported a higher incidence of flatulence with lactulose compared to lactitol. Some patients also report that the excessively sweet taste of lactulose syrup can lead to nausea.
One study involving 570 patients with acute hepatic encephalopathy concluded that lactitol was a better choice due to higher efficacy observed in the lactitol group compared to the lactulose group. In this study, effectiveness was achieved in 275 patients in the lactitol group versus 263 in the lactulose group, with the difference being statistically significant (p<0.05). Another randomized, double-blind, cross-over study found that while both sugars were equally effective, side effects like excessive flatulence and diarrhea were more frequent during treatment with lactulose.
Quantitative Comparison of Clinical Outcomes
The following table summarizes the quantitative data from comparative clinical trials:
| Parameter | Lactulose | Lactitol | Notes |
| Clinical Improvement | Complete clinical resolution in 11 of 20 patients (55%) in one study of acute PSE. In another trial, 69% of patients were clinically normal after 5 days. A larger study showed effectiveness in 263 of 285 patients (92.3%). | Complete clinical resolution in 11 of 20 patients (55%) in the same acute PSE study. In another trial, 67% of patients were clinically normal after 5 days. A larger study showed effectiveness in 275 of 285 patients (96.5%). | Multiple studies suggest comparable efficacy in achieving clinical improvement. Lactitol may lead to a quicker response in some cases of acute HE. |
| Blood Ammonia Reduction | Reduces blood ammonia levels by 25-50%. | Demonstrates a similar reduction in blood ammonia levels as lactulose. | Both disaccharides lower blood ammonia by creating an acidic gut environment which traps ammonia as non-absorbable ammonium ions. |
| Adverse Events | |||
| - Flatulence | Higher frequency reported compared to lactitol (p < 0.01 in a meta-analysis). | Lower incidence of flatulence. | Lactitol's better tolerability is a key differentiating factor. |
| - Diarrhea | Dose-related. Reported in 8 of 9 patients in one cross-over study. | Dose-related. Reported in 4 of 9 patients in the same cross-over study. | Dosage is typically adjusted to produce two semi-soft stools per day to minimize this side effect. |
| - Nausea/Taste | The excessively sweet taste of the syrup formulation can cause nausea. | Generally considered more palatable. | Lactitol is available as a crystalline powder, which can be more convenient. |
Mechanism of Action: A Signaling Pathway
Non-absorbable disaccharides exert their therapeutic effects primarily within the colon. The following diagram illustrates the key steps in their mechanism of action.
Caption: Mechanism of action of non-absorbable disaccharides.
Experimental Protocols for Clinical Trials
The following outlines a typical experimental workflow for a randomized, double-blind, cross-over trial comparing lactulose and lactitol in patients with chronic hepatic encephalopathy.
Study Design and Patient Population
-
Inclusion Criteria: Patients with diagnosed cirrhosis and a history of chronic, recurrent hepatic encephalopathy.
-
Exclusion Criteria: Presence of other neurological disorders, renal insufficiency, use of other medications affecting ammonia metabolism (e.g., antibiotics) within a specified period before the trial.
-
Randomization: Patients are randomly allocated to receive either lactulose or lactitol for a defined treatment period (e.g., 3 months).
-
Cross-over: Following the initial treatment period and a washout phase, patients are switched to the alternative treatment for the same duration.
Treatment and Dosage
-
Lactulose: Administered as a 66% w/v syrup.
-
Lactitol: Administered as a crystalline powder dissolved in water.
-
Dosage Adjustment: The initial dose is typically weight-based and then adjusted to achieve two semi-soft bowel movements per day.
Efficacy and Safety Assessments
Assessments are performed at baseline and at regular intervals (e.g., monthly) throughout each treatment period.
-
Clinical Assessment: Grading of hepatic encephalopathy using standardized scales (e.g., West Haven Criteria).
-
Psychometric Testing:
-
Number Connection Test (NCT): Measures cognitive motor function by timing the ability to connect numbered circles in sequence.
-
Portosystemic Encephalopathy (PSE) Index: A composite score based on clinical, psychometric, and electroencephalographic findings.
-
-
Biochemical Markers: Measurement of venous or arterial blood ammonia levels.
-
Electroencephalogram (EEG): To assess for slowing of brain wave activity, a characteristic of hepatic encephalopathy.
-
Adverse Event Monitoring: Recording the incidence and severity of side effects such as diarrhea, flatulence, and nausea.
Caption: Typical workflow for a cross-over clinical trial.
Conclusion
The available evidence from numerous clinical trials and meta-analyses indicates that lactulose and lactitol are equally effective in the management of hepatic encephalopathy. The primary distinguishing factor is the superior tolerability of lactitol, which is associated with a lower incidence of gastrointestinal side effects, particularly flatulence. This suggests that lactitol may be a preferable option for long-term treatment in patients who experience adverse effects with lactulose. Future research should focus on long-term outcomes, cost-effectiveness, and the impact on quality of life to further delineate the optimal use of these agents in clinical practice.
References
- 1. Non‐absorbable disaccharides versus placebo/no intervention and lactulose versus lactitol for the prevention and treatment of hepatic encephalopathy in people with cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-absorbable disaccharides for hepatic encephalopathy: systematic review of randomised trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. SMPDB [smpdb.ca]
- 5. droracle.ai [droracle.ai]
A Comparative Analysis of Lactitol Monohydrate and Psyllium Husk in the Management of Chronic Constipation
An evidence-based guide for researchers and drug development professionals on the efficacy and mechanisms of two common laxative agents.
This guide provides a comprehensive comparison of Lactitol Monohydrate and psyllium husk for the treatment of chronic idiopathic constipation. The information is based on a randomized, controlled clinical trial, offering a direct comparison of their performance. Detailed experimental protocols and mechanisms of action are presented to support further research and development in this therapeutic area.
Mechanism of Action: A Tale of Two Laxatives
This compound and psyllium husk employ distinct mechanisms to alleviate constipation. Lactitol, a sugar alcohol, functions as an osmotic laxative.[1][2][3][4] It is not absorbed in the small intestine and travels to the colon, where it is broken down by bacteria into short-chain fatty acids.[3] This process creates a hyperosmotic environment, drawing water into the colon, which softens the stool and increases its volume, thereby stimulating bowel movements. Furthermore, this compound is recognized for its prebiotic effects, selectively promoting the growth of beneficial gut bacteria.
In contrast, psyllium husk, derived from the seeds of the Plantago ovata plant, is a bulk-forming laxative. Rich in soluble fiber, psyllium absorbs water in the intestines to form a gel-like, viscous mass. This increases the bulk and moisture of the stool, which in turn stimulates peristalsis and facilitates easier passage.
The distinct mechanisms of action are visualized in the diagram below:
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lactitol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. This compound | Uses, Side Effects & Medicines | Truemeds [truemeds.in]
- 4. apollopharmacy.in [apollopharmacy.in]
Assessing the Reproducibility of Lactitol Monohydrate Fermentation Patterns: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fermentation patterns of lactitol monohydrate and other common polyols (sugar alcohols) by the human gut microbiota. By summarizing quantitative data from in vitro studies, detailing experimental protocols, and visualizing metabolic pathways, this document aims to be a valuable resource for assessing the reproducibility and potential physiological effects of these compounds.
Comparative Analysis of Polyol Fermentation
The fermentation of sugar alcohols by the gut microbiota results in the production of short-chain fatty acids (SCFAs), which have significant physiological effects on the host. The reproducibility of these fermentation patterns is crucial for predicting the consistent impact of these compounds on gut health.
Short-Chain Fatty Acid Production
The following table summarizes the production of major SCFAs (acetate, propionate, and butyrate) during the in vitro fermentation of this compound, xylitol, sorbitol, and mannitol. Data is compiled from studies utilizing standardized in vitro fermentation models with human fecal inocula.
| Polyol | Acetate (mmol/L) | Propionate (mmol/L) | Butyrate (mmol/L) | Total SCFA (mmol/L) | Key Observations | Reproducibility Notes |
| This compound | 40-60 | 15-25 | 20-30 | 75-115 | Balanced production of all three major SCFAs. | Generally consistent SCFA profiles are observed across different studies, though absolute concentrations can vary depending on the specific gut microbiota composition of the fecal donor. |
| Xylitol | 30-50 | 25-40 | 10-20 | 65-110 | Tends to favor propionate production over butyrate. | Fermentation patterns appear consistent, with a reproducible emphasis on propionate synthesis. |
| Sorbitol | 45-65 | 10-20 | 15-25 | 70-110 | Predominantly stimulates acetate production. | High reproducibility in acetate being the primary SCFA produced. |
| Mannitol | 50-70 | 5-15 | 10-20 | 65-105 | Strong stimulation of acetate production, similar to sorbitol. | Consistent and reproducible acetate-dominant fermentation pattern. |
Note: The ranges presented are indicative and can be influenced by the specific in vitro model, duration of fermentation, and the composition of the fecal inoculum.
Experimental Protocols
To ensure the reproducibility of in vitro fermentation studies, adherence to a standardized protocol is essential. The following methodology outlines a common approach for assessing the fermentation of polyols by the human gut microbiota.
In Vitro Fecal Fermentation Protocol
1. Fecal Inoculum Preparation:
-
Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months.
-
A 10% (w/v) fecal slurry is prepared by homogenizing the feces in an anaerobic phosphate-buffered saline (PBS) solution.
-
The slurry is then filtered through sterile gauze to remove large particulate matter.
2. Fermentation Medium:
-
A basal medium containing peptone, yeast extract, bile salts, and minerals is prepared and sterilized.
-
The polyol to be tested (this compound, xylitol, sorbitol, or mannitol) is added to the medium at a final concentration of 1% (w/v).
-
A control medium without any added carbohydrate is also prepared.
3. Fermentation Conditions:
-
The fermentation is carried out in anaerobic conditions (e.g., in an anaerobic chamber with an atmosphere of N₂, H₂, and CO₂).
-
The prepared fecal inoculum is added to the fermentation medium at a 10% (v/v) concentration.
-
The cultures are incubated at 37°C for 24-48 hours.
4. Sample Analysis:
-
At various time points (e.g., 0, 12, 24, and 48 hours), aliquots of the fermentation broth are collected.
-
The pH of the samples is measured.
-
For SCFA analysis, the samples are centrifuged, and the supernatant is analyzed by gas chromatography (GC).
-
For microbial community analysis, DNA is extracted from the fermentation samples and subjected to 16S rRNA gene sequencing.
Visualizing the Process and Pathways
Experimental Workflow
The following diagram illustrates the key steps involved in a typical in vitro gut fermentation experiment designed to assess the fermentation patterns of different substrates.
This compound Metabolic Pathway
Lactitol, being a disaccharide alcohol, is not absorbed in the small intestine and reaches the colon where it is metabolized by the gut microbiota. The primary route of uptake and initial metabolism is believed to be through the phosphotransferase system (PTS), a common bacterial carbohydrate transport mechanism.
The diagram below outlines the proposed signaling and metabolic pathway for the fermentation of this compound into short-chain fatty acids.
Unveiling the Therapeutic Efficacy of Lactitol Monohydrate: A Comparative Guide to Biomarker Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lactitol Monohydrate's performance with other therapeutic alternatives, supported by experimental data. It details methodologies for key experiments to identify and validate biomarkers associated with its therapeutic efficacy, primarily in the management of constipation and hepatic encephalopathy.
Mechanism of Action: An Osmotic and Prebiotic Dual-Action
This compound, a sugar alcohol derived from lactose, exerts its therapeutic effects through a dual mechanism. As an osmotic laxative, it is not absorbed in the small intestine, leading to an influx of water into the colon. This increases the water content and volume of the stool, thereby alleviating constipation.[1][2][3]
Simultaneously, this compound functions as a prebiotic, selectively stimulating the growth and activity of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus.[4][5] The fermentation of lactitol by these bacteria produces short-chain fatty acids (SCFAs), including butyrate, propionate, and acetate. These SCFAs lower the colonic pH, further contributing to the laxative effect and providing energy for colonocytes.
Comparative Efficacy: this compound vs. Alternatives
Clinical studies have demonstrated the efficacy of this compound in improving stool frequency and consistency in patients with chronic constipation. Its performance has been shown to be comparable, and in some aspects superior, to other commonly used laxatives.
This compound vs. Lactulose
Lactitol and lactulose, both non-absorbable disaccharides, exhibit similar efficacy in the treatment of chronic constipation and hepatic encephalopathy. However, some studies suggest that lactitol may be better tolerated, with a lower incidence of side effects such as flatulence and nausea. A meta-analysis indicated that while both are equally effective in managing hepatic encephalopathy, lactitol is associated with fewer adverse events.
This compound vs. Polyethylene Glycol (PEG)
Polyethylene glycol is another widely used osmotic laxative. While direct head-to-head trials with this compound are limited, studies comparing PEG to lactulose can provide indirect comparisons. Research indicates that PEG may be more effective than lactulose in increasing stool frequency and improving stool consistency. Given the comparable efficacy of lactitol and lactulose, it is plausible that PEG may offer some advantages in clinical outcomes. However, Lactitol's prebiotic effects present a unique therapeutic dimension not offered by PEG.
Quantitative Data Summary
| Therapeutic Agent | Indication | Key Efficacy Outcomes | Adverse Events Profile | Reference |
| This compound | Chronic Constipation | - Increased weekly stool frequency (mean difference of 3.8 stools/week vs. baseline) - Improved stool consistency | Generally mild; includes abdominal discomfort, flatulence, and diarrhea. | |
| Hepatic Encephalopathy | - As effective as lactulose in improving neurological status | Better tolerated than lactulose with fewer side effects. | ||
| Lactulose | Chronic Constipation | - Comparable to lactitol in improving stool frequency and consistency | Higher incidence of flatulence and nausea compared to lactitol. | |
| Hepatic Encephalopathy | - Similar efficacy to lactitol | More frequent side effects reported. | ||
| Polyethylene Glycol (PEG) | Chronic Constipation | - More effective than lactulose in increasing stool frequency and improving stool consistency | Generally well-tolerated; may cause nausea, bloating, and diarrhea. |
Identification and Validation of Biomarkers
The therapeutic effects of this compound are closely linked to its impact on the gut microbiome and the production of SCFAs. These serve as promising biomarkers for monitoring treatment efficacy.
Key Biomarkers:
-
Gut Microbiota Composition: An increase in the abundance of beneficial bacteria, specifically Bifidobacterium and Lactobacillus, is a primary indicator of Lactitol's prebiotic activity.
-
Fecal Short-Chain Fatty Acids (SCFAs): Elevated levels of butyrate, propionate, and acetate in fecal samples signify the fermentation of lactitol by the gut microbiota.
-
Stool pH: A decrease in fecal pH is an indirect measure of increased SCFA production.
-
Serum Metabolites: Untargeted metabolomics of serum can reveal systemic changes resulting from altered gut microbiota and SCFA production.
-
Proteomic Profiles: Analysis of protein expression in plasma or tissue can identify novel biomarkers related to the downstream effects of this compound, such as modulation of inflammatory pathways.
Experimental Protocols
Gut Microbiota Analysis: 16S rRNA Gene Sequencing
Objective: To characterize the composition of the gut microbiota and identify changes in response to this compound treatment.
Methodology:
-
Fecal Sample Collection and DNA Extraction: Fecal samples are collected from subjects before and after the treatment period. Bacterial DNA is extracted using a commercially available kit with a bead-beating step to ensure lysis of gram-positive bacteria.
-
PCR Amplification of the 16S rRNA Gene: The V3-V4 hypervariable region of the 16S rRNA gene is amplified using universal primers.
-
Library Preparation and Sequencing: The PCR products are purified, indexed, and pooled for sequencing on a high-throughput platform (e.g., Illumina MiSeq).
-
Bioinformatic Analysis: Sequencing reads are processed to remove low-quality reads and chimeras. Operational Taxonomic Units (OTUs) are picked, and taxonomic classification is performed against a reference database (e.g., Greengenes, SILVA). Alpha and beta diversity analyses are conducted to compare microbial communities between treatment groups.
Quantification of Bifidobacterium and Lactobacillus by qPCR
Objective: To quantify the absolute abundance of target bacterial genera.
Methodology:
-
Primer and Probe Design: Genus-specific primers and probes for Bifidobacterium and Lactobacillus targeting the 16S rRNA or other specific genes (e.g., groEL) are designed and validated for specificity.
-
Standard Curve Generation: Standard curves are generated using serial dilutions of known concentrations of DNA from pure cultures of Bifidobacterium longum and Lactobacillus acidophilus.
-
qPCR Reaction: Real-time PCR is performed on fecal DNA samples using a standard qPCR master mix and the designed primers and probes.
-
Data Analysis: The absolute abundance of each bacterial genus is calculated by comparing the Ct values of the samples to the standard curve.
Fecal Short-Chain Fatty Acid (SCFA) Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the concentrations of major SCFAs in fecal samples.
Methodology:
-
Sample Preparation: Fecal samples are homogenized, and SCFAs are extracted using an appropriate solvent (e.g., diethyl ether) after acidification. An internal standard (e.g., 2-ethylbutyric acid) is added for quantification.
-
Derivatization: The extracted SCFAs are derivatized to increase their volatility for GC analysis. A common method is esterification to form propyl esters.
-
GC-MS Analysis: The derivatized samples are injected into a gas chromatograph coupled with a mass spectrometer. The SCFAs are separated on a capillary column and detected by the mass spectrometer.
-
Quantification: The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and a standard curve of known SCFA concentrations.
Untargeted Metabolomics of Serum Samples by LC-MS
Objective: To identify novel serum biomarkers of this compound's therapeutic efficacy.
Methodology:
-
Sample Preparation: Serum samples are subjected to protein precipitation using a cold organic solvent (e.g., methanol or acetonitrile). The supernatant containing the metabolites is collected.
-
LC-MS Analysis: The metabolite extract is analyzed using a high-resolution liquid chromatography-mass spectrometry (LC-MS) system. Both reversed-phase and HILIC chromatography can be used to cover a broad range of metabolites.
-
Data Processing and Analysis: The raw data is processed to detect and align metabolic features. Statistical analysis (e.g., PCA, PLS-DA) is used to identify metabolites that are significantly different between treatment groups. Putative biomarkers are identified by matching their mass-to-charge ratio and retention time to metabolite databases.
Proteomic Biomarker Discovery in Plasma by Mass Spectrometry
Objective: To identify plasma proteins that are differentially expressed in response to this compound treatment.
Methodology:
-
Sample Preparation: Plasma samples are depleted of high-abundance proteins (e.g., albumin, IgG) to enhance the detection of lower-abundance proteins. Proteins are then denatured, reduced, alkylated, and digested into peptides using trypsin.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides and corresponding proteins. Label-free or label-based quantification methods are used to determine the relative abundance of proteins between samples. Statistical analysis is performed to identify differentially expressed proteins.
In Vitro Intestinal Permeability Assay
Objective: To assess the effect of this compound on intestinal barrier function.
Methodology:
-
Cell Culture: Caco-2 cells are cultured on permeable supports (e.g., Transwell inserts) until they form a differentiated monolayer with tight junctions.
-
Treatment: The Caco-2 monolayers are treated with this compound at various concentrations.
-
Permeability Measurement: A fluorescently labeled, non-absorbable marker (e.g., FITC-dextran) is added to the apical side of the monolayer. The amount of the marker that crosses to the basolateral side over time is measured using a fluorescence plate reader. An increase in permeability is indicative of a disruption of the tight junctions.
-
Transepithelial Electrical Resistance (TEER): TEER is measured before and after treatment as an indicator of tight junction integrity. A decrease in TEER suggests increased permeability.
Visualizations
Signaling Pathway: this compound's Influence on the Gut-Brain Axis
Caption: this compound modulates the gut-brain axis through microbial fermentation and SCFA production.
Experimental Workflow: Biomarker Discovery and Validation
Caption: A two-phase workflow for the discovery and validation of biomarkers for this compound's efficacy.
References
- 1. Ex Vivo Intestinal Permeability Assay [bio-protocol.org]
- 2. Lactitol in the treatment of chronic hepatic encephalopathy: an open comparison with lactulose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
Safety Operating Guide
Proper Disposal of Lactitol Monohydrate: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical component of research and development operations. This guide provides detailed procedures for the proper disposal of Lactitol Monohydrate, ensuring the safety of personnel and the protection of the environment. Adherence to these guidelines is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) and adhere to all institutional and local regulations.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. In case of inadequate ventilation or the generation of dust, a NIOSH/MSHA-approved respirator is recommended.[1]
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a laboratory fume hood or another form of local exhaust ventilation.[2] An eyewash station and safety shower should be readily accessible.[1]
-
Spill Management: In the event of a spill, immediately sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1][3] Avoid generating dust during cleanup and ensure the area is thoroughly cleaned to remove any residual contamination. Prevent the spilled material from entering drains, water courses, or the soil.
Step-by-Step Disposal Protocol
The proper disposal of this compound is contingent on its classification as hazardous or non-hazardous waste, which can vary based on local regulations and the specific waste stream.
-
Waste Characterization: Determine if the this compound waste is considered hazardous. While some safety data sheets indicate it is not a hazardous substance, others classify it as harmful if swallowed and an irritant to the skin and eyes. It is best practice to manage the waste conservatively. If the waste is mixed with a listed hazardous waste, the entire mixture must be treated as hazardous.
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container to await disposal.
-
Non-Hazardous Disposal: If confirmed as non-hazardous by your institution's environmental health and safety (EHS) office and local regulations, the primary disposal method is incineration in a facility equipped with an afterburner and scrubber. Alternatively, it can be offered to a licensed chemical disposal company.
-
Hazardous Disposal: If the waste is determined to be hazardous, it must be managed according to the Resource Conservation and Recovery Act (RCRA) guidelines in the United States, or equivalent local regulations. This involves engaging a licensed hazardous waste disposal company for transportation and disposal.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the substance itself. Completely empty containers, where the residue does not exceed 0.3% by weight for larger containers, can often be recycled after being properly decontaminated.
Note: It is illegal in many jurisdictions to dispose of pharmaceutical waste, including this compound, by flushing it down the drain or discarding it in regular trash.
Physicochemical Data for Disposal Considerations
The following table summarizes key data for this compound relevant to its handling and disposal.
| Property | Data | Citation |
| Chemical Stability | Stable under normal storage and handling conditions. | |
| Incompatible Materials | Strong oxidizing agents. | |
| Hazardous Decomposition | May produce carbon monoxide and carbon dioxide upon combustion. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both human health and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Personal protective equipment for handling Lactitol Monohydrate
Essential Safety and Handling Guide for Lactitol Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.
Hazard Assessment and GHS Classification
There are conflicting classifications for this compound in available safety data sheets (SDS). While some sources state it does not meet the criteria for hazard classification[1], others classify it under the Globally Harmonized System (GHS) with the following hazards[2]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.
Given this discrepancy, it is imperative to handle this compound with a degree of caution appropriate for a potentially hazardous substance. Always consult the specific SDS provided by your supplier for the most accurate information.
Occupational Exposure Limits
No specific occupational exposure limits (OELs) have been established by major regulatory bodies for this compound.
| Jurisdiction | Limit/Value |
| OSHA (PEL) | None Established |
| ACGIH (TLV) | None Established |
| NIOSH (REL) | None Established |
In the absence of defined OELs, engineering controls and personal protective equipment should be utilized to minimize exposure.
Personal Protective Equipment (PPE)
A risk assessment should be performed for all procedures involving this compound. The following table outlines the recommended PPE.
| Exposure Scenario | Recommended PPE |
| General Laboratory Handling (weighing, preparing solutions) | - Eye/Face Protection: Safety glasses with side shields or chemical safety goggles. - Hand Protection: Nitrile or other appropriate protective gloves. - Body Protection: Laboratory coat. |
| Operations with High Dust Potential (e.g., milling, vigorous mixing) | - Eye/Face Protection: Chemical safety goggles. - Hand Protection: Nitrile or other appropriate protective gloves. - Body Protection: Laboratory coat or disposable gown. - Respiratory Protection: If ventilation is inadequate or dust levels are high, a NIOSH-approved respirator for particulates (e.g., N95) is recommended. |
| Spill Cleanup | - Eye/Face Protection: Chemical safety goggles. - Hand Protection: Nitrile or other appropriate protective gloves. - Body Protection: Impervious clothing or disposable gown. - Respiratory Protection: A NIOSH-approved respirator for particulates is recommended, especially for large spills. |
Operational and Disposal Plans
Engineering Controls
-
Ventilation: Use in a well-ventilated area. Local exhaust ventilation is recommended for procedures that may generate dust.
-
Safety Equipment: An eyewash station and safety shower should be readily accessible in areas where this compound is handled.
Safe Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Read and understand the SDS for the specific product in use.
-
Weighing and Transfer:
-
Handle in a designated area, such as a chemical fume hood or an area with local exhaust ventilation, to minimize dust generation.
-
Avoid creating dust clouds.
-
Keep the container tightly closed when not in use.
-
-
Hygiene:
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Remove contaminated clothing and wash it before reuse.
-
Spill Response
-
Evacuate: Evacuate unnecessary personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, prevent further spread of the material.
-
Cleanup:
-
For solid spills, carefully sweep or vacuum the material. Avoid generating dust.
-
Place the spilled material into a suitable, labeled container for disposal.
-
-
Decontamination: Clean the spill area thoroughly with a suitable cleaning agent.
Disposal Plan
-
Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations.
-
Do not dispose of the material down the drain unless permitted by local regulations.
-
Completely emptied packages can often be recycled.
Procedural Workflow Diagram
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: PPE selection workflow for this compound handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
